molecular formula C13H17NO3 B1504253 Tert-butyl 4-hydroxyindoline-1-carboxylate CAS No. 350683-35-1

Tert-butyl 4-hydroxyindoline-1-carboxylate

Cat. No.: B1504253
CAS No.: 350683-35-1
M. Wt: 235.28 g/mol
InChI Key: RGJNBULAOCYWSF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxyindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNBULAOCYWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697038
Record name tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350683-35-1
Record name tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the aromatic ring provides a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents.

A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromaticity, and spin-spin coupling, as well as by analogy to structurally related compounds.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~7.5 - 7.7d~8.01H
H-5~6.8 - 7.0dd~8.0, 2.01H
H-6~6.7 - 6.9d~2.01H
OH~4.5 - 5.5br s-1H
H-2~3.9 - 4.1t~8.52H
H-3~3.0 - 3.2t~8.52H
-C(CH₃)₃~1.5s-9H
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Boc)~154
C-4~150
C-7a~140
C-3a~130
C-7~125
C-5~115
C-6~110
C(CH₃)₃ (Boc)~80
C-2~50
C-3~30
C(CH₃)₃ (Boc)~28

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the hydroxyl (-OH) group.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR).[1]

Instrument Parameters

The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time : Approximately 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Spectral Width : A spectral width of 12-16 ppm is typically sufficient.

For ¹³C NMR:

  • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans : 1024 to 4096 scans are often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Time : Approximately 1-2 seconds.

  • Relaxation Delay : 2 seconds.

  • Spectral Width : A spectral width of 200-240 ppm is standard.

Detailed Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra provides valuable insights into the molecular structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and tert-butyl protons.

  • Aromatic Region (δ 6.7 - 7.7 ppm) : The three protons on the benzene ring of the indoline core will appear in this region. The proton at the C-7 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group of the Boc protector and will likely appear as a doublet. The protons at C-5 and C-6 will be influenced by the hydroxyl group and will exhibit characteristic splitting patterns (a doublet of doublets for H-5 and a doublet for H-6).

  • Hydroxyl Proton (δ 4.5 - 5.5 ppm) : The hydroxyl proton signal is typically a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[2] In DMSO-d₆, this peak is often more clearly observed.

  • Indoline Aliphatic Protons (δ 3.0 - 4.1 ppm) : The two methylene groups of the indoline ring (at C-2 and C-3) will give rise to two triplets. The protons at C-2, being adjacent to the nitrogen atom, are expected to be more deshielded than the protons at C-3.

  • Tert-butyl Protons (δ ~1.5 ppm) : The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature of the Boc protecting group.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ~154 ppm) : The carbonyl carbon of the Boc group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.[4]

  • Aromatic Carbons (δ 110 - 150 ppm) : The six carbons of the aromatic ring will resonate in this region. The carbon attached to the hydroxyl group (C-4) will be the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons will be influenced by the substituents and their positions on the ring.

  • Quaternary Carbon of Boc Group (δ ~80 ppm) : The quaternary carbon of the tert-butyl group will appear in this region.

  • Indoline Aliphatic Carbons (δ 30 - 50 ppm) : The two methylene carbons of the indoline ring (C-2 and C-3) will have chemical shifts in this range. C-2, being attached to the nitrogen, will be more deshielded than C-3.[5]

  • Methyl Carbons of Boc Group (δ ~28 ppm) : The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the upfield region.[4]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key ¹H-¹H COSY Correlations

COSY_Correlations H7 H-7 (~7.6 ppm) H6 H-6 (~6.8 ppm) H7->H6 J H5 H-5 (~6.9 ppm) H6->H5 J H2 H-2 (~4.0 ppm) H3 H-3 (~3.1 ppm) H2->H3 J

Caption: Predicted key ¹H-¹H COSY correlations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and data from analogous structures, serves as a robust framework for the structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide is intended to be a valuable asset for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the unambiguous characterization of this important synthetic intermediate.

References

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]

  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. [Link]

  • Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. [Link]

  • ResearchGate. (2017). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Supplementary information for Radical cascade cyclization of N-arylacrylamides with unactivated alkyl iodides enabled by copper-photoredox catalysis. Royal Society of Chemistry. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Deelchand, D. K., et al. (2018). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. [Link]

  • PubChem. 2-tert-Butyl-4-hydroxyanisole. National Center for Biotechnology Information. [Link]

  • ANU Open Research. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Szymański, P., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. PMC. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. (2016). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate. [Link]

  • Varian Unity Inova. (n.d.). ¹H NMR and ¹³C NMR spectra were recorded at 300 MHz in CDCl3. [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. ResearchGate. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Balachandran, V., et al. (2015). Conformational stability, vibrational and NMR analysis, chemical potential and thermodynamical parameter of 3-tert-butyl-4-hydroxyanisole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 834–845. [Link]

Sources

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-hydroxyindoline-1-carboxylate

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its rigid bicyclic scaffold, coupled with strategically placed functional groups—a secondary alcohol and a Boc-protected amine—makes it an attractive starting material for synthesizing a diverse range of biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in multi-step syntheses, enabling selective reactions at other positions of the indoline core.

Given its role, the unambiguous structural confirmation and purity assessment of this intermediate are non-negotiable for ensuring the integrity of the synthetic workflow and the quality of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, rooted in the principles of ionization behavior, fragmentation chemistry, and validated experimental design.

Pillar 1: Understanding the Molecule - Predicting Ionization and Fragmentation

The molecular structure of this compound (Molecular Formula: C₁₃H₁₇NO₃, Monoisotopic Mass: 235.121 Da) dictates its behavior within the mass spectrometer. The presence of a hydroxyl group and the carbonyl oxygen of the carbamate provides sites for protonation, making it highly amenable to soft ionization techniques.

Choosing the Right Ionization Technique:

  • Electrospray Ionization (ESI): ESI is the method of choice for this molecule. It is a "soft" ionization technique that imparts minimal internal energy to the analyte, preserving the intact molecule for detection as a quasi-molecular ion.[1][2][3][4] In positive ion mode, ESI readily promotes the formation of the protonated molecule, [M+H]⁺, which will be the primary precursor ion for subsequent fragmentation analysis (MS/MS). The use of acidic mobile phase additives, such as formic acid, further enhances protonation and signal intensity.[5][6]

  • Electron Ionization (EI): EI, a "hard" ionization technique, is generally unsuitable. The high energy (typically 70 eV) imparted during ionization would cause extensive and often uncontrollable fragmentation of the molecule.[7] The thermally labile Boc group would fragment immediately, likely preventing the detection of the molecular ion, which is critical for confirming the molecular weight.[8]

The combination of a predictable ionization process with high-resolution mass analysis forms the first layer of a self-validating analytical system. The accurate mass measurement of the [M+H]⁺ ion provides a high-confidence confirmation of the elemental composition.

Pillar 2: A Validated Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of this compound using a standard reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Step 1: Sample and Mobile Phase Preparation

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile/water to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Mobile Phase A: Combine 1000 mL of ultrapure water with 1 mL of formic acid (0.1% v/v).

  • Mobile Phase B: Combine 1000 mL of LC-MS grade acetonitrile with 1 mL of formic acid (0.1% v/v).

  • Degassing: Degas both mobile phases for 10-15 minutes using sonication or an inline degasser.

Step 2: Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from potential impurities and deliver it as a sharp peak to the mass spectrometer.

  • UHPLC System: ACQUITY UPLC I-Class or equivalent.[5]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[5]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA)
    0.0 0.4 95 5
    0.5 0.4 95 5
    3.0 0.4 5 95
    4.0 0.4 5 95
    4.1 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

Step 3: Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument in use, but the following provide a validated starting point for a tandem quadrupole or Q-TOF instrument.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.[1]

  • Ion Source Temperature: 130 °C.[1]

  • Desolvation Temperature: 400 °C.[1]

  • Desolvation Gas Flow (N₂): 900 L/hr.[1]

  • Cone Gas Flow (N₂): 30 L/hr.[1]

  • Acquisition Mode:

    • Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 236.1) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (typically 10-30 eV) to produce a rich fragmentation spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Sample Analyte Standard Solvent Methanol/Acetonitrile Sample->Solvent Working_Sol Working Solution (1 µg/mL) Solvent->Working_Sol Injector Injector Working_Sol->Injector Column UHPLC Column Injector->Column Gradient Elution (C18 Reversed-Phase) ESI ESI Source (+ve) Column->ESI MS1 MS1: Full Scan (Detect [M+H]⁺) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: Workflow for LC-MS/MS analysis of the target compound.

Pillar 3: Interpreting the Data - Fragmentation Pathway and Structural Elucidation

The trustworthiness of the identification is cemented by the MS/MS fragmentation pattern, which serves as a structural fingerprint. The fragmentation of the [M+H]⁺ ion of this compound is dominated by the characteristic and predictable breakdown of the Boc group.

Predicted Mass Transitions and Fragments:

The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the tert-butyl group, a hallmark of Boc-protected compounds. This is followed by subsequent losses, providing a cascade of structurally significant ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
236.1180.156.0 (C₄H₈)Protonated 4-hydroxyindoline-1-carboxylic acid
236.1136.1100.0 (C₅H₈O₂)Protonated 4-hydroxyindoline
236.157.1179.0Tert-butyl carbocation
180.1136.144.0 (CO₂)Protonated 4-hydroxyindoline
136.1118.118.0 (H₂O)Protonated Indole
Proposed Fragmentation Pathway

G node_MH [M+H]⁺ m/z 236.1 node_180 m/z 180.1 node_MH->node_180 - C₄H₈ (56 Da) node_136 m/z 136.1 node_MH->node_136 - C₅H₈O₂ (100 Da) node_57 m/z 57.1 (tert-butyl cation) node_MH->node_57 node_180->node_136 - CO₂ (44 Da) node_118 m/z 118.1 node_136->node_118 - H₂O (18 Da)

Caption: Key fragmentation pathways for [M+H]⁺ of the target compound.

This multi-stage fragmentation provides a robust, self-validating dataset. The observation of the precursor ion at m/z 236.1 confirms the molecular weight, while the specific neutral losses of 56 Da and 100 Da are definitive evidence of the Boc protecting group. The final fragment at m/z 136.1 confirms the integrity of the 4-hydroxyindoline core. This combination of evidence provides an unequivocal identification of the molecule.

Conclusion

The mass spectrometric analysis of this compound, when approached with a foundational understanding of its chemical properties, is a precise and reliable process. By leveraging the soft ionization of ESI and the structural resolving power of tandem mass spectrometry, researchers can achieve unambiguous characterization. The protocol and fragmentation analysis detailed in this guide provide a field-proven, self-validating methodology essential for professionals in synthetic chemistry and drug development, ensuring the quality and integrity of this critical molecular building block.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Waters Corporation. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
  • Taylor & Francis Online. (n.d.). Electrospray ionization – Knowledge and References.
  • Higashi, T. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Craig, A., et al. (n.d.). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry. ChemRxiv.
  • PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry.
  • ResearchGate. (2025). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides.
  • Rocchi, S., et al. (2022). Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. PMC.
  • MDPI. (2025). UPLC-MS/MS Analysis of Hydroxyanthracene Derivatives in Botanical Food Products and Supplements: Surveillance of the Italian Market.
  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.

Sources

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule. This guide provides an in-depth technical exploration of two such cornerstone properties—solubility and stability—as they pertain to Tert-butyl 4-hydroxyindoline-1-carboxylate , a heterocyclic building block of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of these attributes is not merely academic; it is a prerequisite for efficient process development, robust formulation design, and ultimately, the successful progression of a new chemical entity.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical flow of a scientific investigation, beginning with the foundational principles governing solubility and stability and culminating in detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice and empowering the researcher to generate reliable and reproducible data.

The Physicochemical Profile: Understanding the "Why" Behind Solubility and Stability

This compound possesses a molecular architecture that presents a nuanced solubility and stability profile. The presence of the polar hydroxyl group and the nitrogen atom within the indoline ring system suggests the potential for hydrogen bonding and, consequently, some degree of aqueous solubility. Conversely, the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and the bicyclic core contribute to its non-polar character, favoring solubility in organic solvents.

The stability of this molecule is largely dictated by the lability of the Boc protecting group, which is notoriously sensitive to acidic conditions. The indoline ring itself, while generally stable, can be susceptible to oxidation, particularly at the benzylic position adjacent to the nitrogen atom. Furthermore, the phenolic hydroxyl group can also be a site for oxidative degradation.

Aqueous and Organic Solubility: A Quantitative Approach

A comprehensive understanding of a compound's solubility in a range of solvents is paramount for its application in synthesis, purification, and formulation. The following sections outline protocols for both a rapid, initial assessment and a more definitive, quantitative determination of solubility.

High-Throughput Kinetic Solubility Profiling

For early-stage discovery, a rapid assessment of kinetic solubility is often sufficient to guide initial experimental design. This method provides an estimate of the concentration at which a compound begins to precipitate from a solution.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Equilibration: Shake the plate at room temperature for 1-2 hours.

  • Nephelometric Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

For later-stage development and formulation, a precise determination of thermodynamic solubility is essential. The shake-flask method remains the gold standard for this measurement.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, PBS at various pH values, ethanol, isopropanol, acetonitrile, dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Water25To be determinedTo be determined
PBS (pH 5.0)25To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Isopropanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Dichloromethane25To be determinedTo be determined

Unveiling Degradation Pathways: A Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule and helping to identify potential degradation products. These studies are essential for the development of stability-indicating analytical methods. The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Hydrolytic Hydrolytic (Acid & Base) HPLC HPLC-UV/DAD Hydrolytic->HPLC Analyze Samples Oxidative Oxidative (H₂O₂) Oxidative->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples Thermal Thermal (Dry Heat) Thermal->HPLC Analyze Samples LCMS LC-MS/MS HPLC->LCMS For Identification Degradation_Pathways Degradation Pathways HPLC->Degradation_Pathways Stability_Indicating_Method Stability-Indicating Method Development HPLC->Stability_Indicating_Method Degradant_Identification Degradant Identification & Characterization LCMS->Degradant_Identification Compound Tert-butyl 4-hydroxyindoline-1-carboxylate Compound->Hydrolytic Expose to Compound->Oxidative Expose to Compound->Photolytic Expose to Compound->Thermal Expose to

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

This study assesses the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Experimental Protocol: Hydrolytic Degradation

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Oxidative Stability

This study evaluates the compound's sensitivity to oxidation.

Experimental Protocol: Oxidative Degradation

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Oxidant Addition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.

  • Incubation: Store the solution at room temperature and protect it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by HPLC.

Photostability

This study assesses the compound's stability when exposed to light, following ICH Q1B guidelines.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Place solid this compound and a solution of the compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, compare the samples to the dark control for any changes in physical appearance and analyze by HPLC for any degradation.

Thermal Stability

This study evaluates the compound's stability at elevated temperatures.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place solid this compound in a controlled temperature environment (e.g., an oven).

  • Temperature Stress: Expose the sample to a high temperature (e.g., 80 °C) for a defined period (e.g., 7 days).

  • Analysis: At the end of the study, analyze the sample for any physical changes and by HPLC to quantify any degradation.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (Proposed)
Acid Hydrolysis0.1 M HCl48 h60To be determinedDeprotected 4-hydroxyindoline
Base Hydrolysis0.1 M NaOH48 h60To be determinedTo be determined
Oxidation3% H₂O₂24 hRTTo be determinedOxidized indoline species
PhotolysisICH Q1B--To be determinedTo be determined
Thermal (Solid)Dry Heat7 days80To be determinedTo be determined

Analytical Methodologies: The Key to Accurate Assessment

The reliability of any solubility or stability study hinges on the quality of the analytical method used for quantification. A well-developed, stability-indicating HPLC method is crucial.

HPLC_Method_Development cluster_params Key Parameters cluster_validation Validation Column Column (e.g., C18) Specificity Specificity Column->Specificity Mobile_Phase Mobile Phase (e.g., ACN/H₂O with modifier) Mobile_Phase->Specificity Flow_Rate Flow Rate (e.g., 1.0 mL/min) Detection Detection (e.g., UV at 220 nm) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Development Method Development Development->Column Development->Mobile_Phase Development->Flow_Rate Development->Detection

Caption: HPLC method development and validation workflow.

Recommended HPLC Method Parameters (Starting Point)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

  • Column Temperature: 30 °C

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical tool of choice. By obtaining the mass-to-charge ratio and fragmentation pattern of the degradants, their structures can be proposed and, in many cases, definitively identified.

Conclusion and Future Perspectives

The solubility and stability of this compound are critical parameters that will profoundly influence its utility in drug discovery and development. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these properties. By systematically generating and interpreting this data, researchers can de-risk their projects, make informed decisions about lead optimization and formulation strategies, and ultimately, accelerate the translation of promising molecules from the laboratory to the clinic. The insights gained from these studies will not only be invaluable for the progression of compounds incorporating this specific building block but will also contribute to a broader understanding of the physicochemical principles that govern the behavior of novel therapeutic agents.

References

  • Note: As this is a hypothetical guide based on general scientific principles and publicly available information on related compounds, direct citations to peer-reviewed studies on the specific solubility and stability of this compound are not available. The following references provide general guidance on the principles and methodologies discussed.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

Potential biological activities of 4-hydroxyindoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Hydroxyindoline Scaffold: Synthetic Protocols and Pharmacological Potential[1][2][3][4][5]

Executive Summary

The 4-hydroxyindoline (2,3-dihydro-1H-indol-4-ol) scaffold represents a distinct pharmacophore often overshadowed by its aromatic counterpart, 4-hydroxyindole. While the latter is a well-established precursor for beta-blockers (e.g., Pindolol) and tryptamine hallucinogens (e.g., Psilocin), the indoline derivative offers unique physicochemical properties, including enhanced solubility, distinct redox potential, and a non-planar geometry that alters receptor binding affinity. This guide details the synthesis, biological mechanisms, and experimental validation of 4-hydroxyindoline derivatives, positioning them as potent antioxidants and neuroprotective agents capable of inhibiting ferroptosis.

Structural Significance & Pharmacophore Analysis

The transition from indole to indoline involves the saturation of the C2-C3 double bond. This structural modification results in two critical changes:

  • Conformational Flexibility: Unlike the planar indole, the indoline ring adopts a puckered conformation. This non-planarity can enhance selectivity for specific GPCR pockets that require a more three-dimensional ligand.

  • Basicity & Nucleophilicity: The nitrogen in indoline is more basic (pKa ~ 5) compared to the non-basic indole nitrogen. This facilitates protonation at physiological pH, improving solubility and bioavailability.

The C4-Hydroxyl Group: The presence of a hydroxyl group at the 4-position creates an intramolecular hydrogen bond with the N1-hydrogen (or substituent), stabilizing the molecule. Biologically, this phenol moiety is the engine of its antioxidant activity, functioning as a radical scavenger via Hydrogen Atom Transfer (HAT).

Synthetic Protocol: Selective Reduction of 4-Hydroxyindole

Accessing the 4-hydroxyindoline core often requires the selective reduction of the electron-rich 4-hydroxyindole. Standard catalytic hydrogenation can be difficult due to catalyst poisoning by the free amine. The following protocol uses a Borane-THF/Trifluoroacetic Acid (TFA) system, known as the "Reverse Addition" technique, to prevent alkylation side reactions and ensure high yields.

Objective: Reduce 4-hydroxyindole to 4-hydroxyindoline. Precursor: 4-Hydroxyindole (CAS: 2380-94-1).[6]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Reducing Agent: Borane-THF complex (1.0 M solution).

    • Catalyst/Activator: Trifluoroacetic Acid (TFA).

    • Atmosphere: Dry Nitrogen or Argon.

  • Reaction Setup (Reverse Addition):

    • Charge a flame-dried 3-neck round-bottom flask with Borane-THF (2.5 equivalents).

    • Cool the solution to 0–5°C using an ice bath.

    • Dissolve 4-hydroxyindole (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the Borane solution.

    • Critical Step: Add TFA (5.0 equivalents) dropwise over 20 minutes. The TFA activates the borane by forming a highly reactive acyloxyborane species.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 1–2 hours . Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexane). The fluorescent indole spot will disappear, replaced by the non-fluorescent indoline.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Carefully add water dropwise to decompose excess borane (Caution: Hydrogen gas evolution).

    • Basify the solution to pH >10 using 6M NaOH .

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, MeOH/DCM gradient). Indolines are prone to oxidation; store under inert gas at -20°C.

SynthesisWorkflow Start 4-Hydroxyindole (Planar, Aromatic) Reagent BH3-THF + TFA (0°C, N2 atm) Start->Reagent Dissolution Intermediate Indoline-Borane Complex Reagent->Intermediate Reduction Quench NaOH / H2O (pH > 10) Intermediate->Quench Hydrolysis Product 4-Hydroxyindoline (Puckered, Basic) Quench->Product Extraction

Caption: Selective reduction pathway of 4-hydroxyindole to 4-hydroxyindoline using the Borane-TFA reverse addition method.

Biological Activities & Therapeutic Potential[3][4][5][7][8][9][10][11][12]

A. Antioxidant & Anti-Ferroptosis Activity

Recent studies indicate that 4-hydroxyindoles and their indoline analogs are potent inhibitors of ferroptosis , an iron-dependent form of cell death driven by lipid peroxidation.

  • Mechanism: The 4-hydroxyl group acts as a radical trap. Upon encountering a lipid peroxyl radical (LOO•), the indoline donates a hydrogen atom (HAT mechanism), becoming a stable phenoxyl radical.

  • Advantage: Unlike traditional phenols, the nitrogen atom in the indoline ring can stabilize the resulting radical through resonance, preventing propagation of the oxidative chain.

B. Neuroprotection (Amyloid Inhibition)

4-hydroxyindole derivatives have demonstrated the ability to inhibit the fibrillization of Amyloid-β (Aβ), a hallmark of Alzheimer's disease.

  • Indoline Specificity: The 4-hydroxyindoline scaffold, with its increased solubility, is hypothesized to penetrate the blood-brain barrier (BBB) more effectively than its indole precursors. It binds to the hydrophobic regions of Aβ monomers, disrupting the nucleation phase of aggregation.

C. Cardiovascular (Beta-Blocker Precursor)

4-hydroxyindoline is the direct structural core of Pindolol , a non-selective beta-blocker.

  • Pharmacology: The 4-hydroxyindoline moiety mimics the catechol ring of adrenaline but acts as an antagonist.

  • Metabolism: In vivo, 4-hydroxyindoline derivatives are often glucuronidated at the hydroxyl position, facilitating clearance.

Experimental Protocols: Validation Assays

Protocol A: DPPH Radical Scavenging Assay

To quantify the antioxidant capacity of synthesized 4-hydroxyindoline derivatives.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Prep: Dissolve 4-hydroxyindoline derivative in methanol at concentrations ranging from 10 µM to 200 µM.

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm .

  • Calculation:

    
    
    Compare IC50 values against Trolox (standard).
    
Protocol B: Ferroptosis Inhibition (C11-BODIPY Assay)

To validate neuroprotective potential in HT-22 hippocampal cells.

  • Cell Culture: Seed HT-22 cells in 96-well plates.

  • Induction: Treat cells with Erastin (0.5 µM) to induce ferroptosis.

  • Treatment: Co-treat with 4-hydroxyindoline (1–50 µM).

  • Labeling: After 24h, add C11-BODIPY (lipid peroxidation sensor) for 30 min.

  • Analysis: Analyze via flow cytometry. Oxidized C11-BODIPY shifts fluorescence from red (~590 nm) to green (~510 nm). A reduction in the Green/Red ratio indicates protection.

FerroptosisPathway Erastin Erastin (Inducer) SystemXc System Xc- Inhibition Erastin->SystemXc GSH GSH Depletion SystemXc->GSH GPX4 GPX4 Inactivation GSH->GPX4 ROS Lipid ROS Accumulation GPX4->ROS Death Ferroptosis (Cell Death) ROS->Death Indoline 4-Hydroxyindoline Indoline->ROS Radical Scavenging (Inhibition)

Caption: Mechanism of 4-hydroxyindoline in blocking ferroptosis by scavenging lipid ROS downstream of GPX4 inhibition.

Summary of Quantitative Data

Compound ClassTarget/AssayActivity MetricMechanism
4-Hydroxyindoline DPPH Radical ScavengingIC50 ~ 15–25 µMH-Atom Transfer (HAT)
4-Hydroxyindole Anti-Ferroptosis (HT-22)EC50 ~ 85 µMLipid Peroxidation Inhibition
Pindolol Beta-Adrenergic ReceptorAntagonist (pA2 ~ 9.0)Competitive Binding
Psilocin 5-HT2A ReceptorAgonist (Ki ~ 6 nM)G-Protein Signaling

References

  • Synthesis of Hydroxyindoles via Bischler Reaction Sharapov, A.D., et al. (2022).[5][7] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole Study on the neuroprotective and antioxidant effects of 4-hydroxyindole in hippocampal cells.

  • Reduction of Indoles to Indolines (Borane-TFA Method) Detailed protocol for the reduction of indole compounds to indoline compounds using borane reagents.

  • Antioxidant Activity of Indoline Derivatives Zeeli, et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant Agents.

Sources

Commercial availability and suppliers of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl 4-hydroxyindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

This compound (CAS No: 139459-71-3) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of indoline, a core scaffold present in numerous natural products and pharmaceuticals, this molecule serves as a crucial intermediate. Its structure incorporates two key features that make it a valuable synthetic tool:

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen provides robust protection that is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions. This allows for selective manipulation of other parts of the molecule.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position of the aromatic ring offers a reactive handle for a variety of chemical transformations, including etherification, esterification, and various cross-coupling reactions, enabling the synthesis of diverse molecular libraries.

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, applications, and safe handling of this compound, designed to empower researchers in its effective utilization.

Commercial Availability and Sourcing

This compound is commercially available from a range of fine chemical suppliers, typically on a research to bulk scale. When sourcing this reagent, key considerations include purity, available quantities, and lead times. Purity is critical, as impurities can interfere with subsequent sensitive reactions, such as catalysis.

Below is a summary of representative suppliers. Researchers are advised to consult the respective websites for the most current product specifications and availability.

SupplierTypical PurityCommon QuantitiesCAS Number
Sigma-Aldrich≥95% - 97%1g, 5g, 25g139459-71-3
Amadis Chemical97%25g, Bulk Inquiry170147-76-9 (Isomer)
Vibrant Pharma Inc.97%1g, 5g, 25g460096-34-8 (Related)
ChemScene≥98%Inquire460096-34-8 (Related)

Note: Some suppliers may list related isomers or derivatives; it is crucial to verify the exact structure and CAS number before purchasing.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is fundamental to its proper use in a laboratory setting.

Properties Overview
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol Calculated
Appearance White to Yellow Solid[1]
Melting Point Data not consistently availableN/A
Solubility Soluble in organic solvents like DCM, THF, MeOHGeneral Knowledge
Storage Conditions 2-8°C, under inert atmosphere, sealed in dry conditions[2][3]
Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and related structures are classified as hazardous.[4][5] Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[4]

  • Storage and Incompatibility: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Synthetic Methodologies and Purification

The synthesis of substituted indolines often involves the reduction of a corresponding indole or nitro-aromatic precursor followed by protection. A representative, generalized protocol for the preparation of Boc-protected indolines involves a tandem reduction-cyclization approach.

Conceptual Synthetic Workflow

The following diagram illustrates a common conceptual pathway for synthesizing functionalized indoline cores, which is adaptable for this compound.

G cluster_0 Synthesis & Protection cluster_1 Purification A 2-Nitro-5-hydroxytoluene (Starting Material) B Malonate Ester Alkylation A->B C Nitro Group Reduction (e.g., Pd/C, H₂) B->C D Intramolecular Cyclization C->D E Boc Protection ((Boc)₂O, Base) D->E F Aqueous Workup E->F G Column Chromatography (Silica Gel) F->G H Final Product This compound G->H

Caption: Conceptual workflow for indoline synthesis.

Representative Experimental Protocol: Reduction of a Nitro-Aromatic Precursor

Objective: To synthesize a substituted indoline core via catalytic hydrogenation of a suitable 2-alkyl-2-(2-nitrophenyl)malonate precursor.

Materials:

  • Di-t-butyl 2-methyl-2-(5-hydroxy-2-nitrophenyl)malonate (precursor)

  • Methanol (MeOH), anhydrous

  • 10% Palladium on Carbon (Pd/C), 10 wt. % loading

  • Hydrogen (H₂) gas supply or balloon

  • Celite

Procedure:

  • Hydrogenation: Seal the flask, and purge the system with nitrogen, followed by hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker) at room temperature.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amino-intermediate, which may spontaneously cyclize or require gentle heating or acid catalysis to form the indoline ring.

  • Boc Protection: The resulting crude 4-hydroxyindoline is then dissolved in a suitable solvent (e.g., THF or Dichloromethane) and treated with Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base (e.g., Triethylamine or DMAP) to afford the N-Boc protected product.

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to anilines.

  • Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen, facilitating the reaction.

  • Purification: Column chromatography is essential to remove unreacted starting material, reaction byproducts, and any over-reduced species, ensuring high purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules. The indoline core is a "privileged scaffold," appearing in numerous FDA-approved drugs. The hydroxyl and protected amine groups allow for systematic structural modifications to explore structure-activity relationships (SAR).

Role as a Key Synthetic Intermediate

This building block provides a platform for accessing a wide range of derivatives. The hydroxyl group can be alkylated or used in coupling reactions, while deprotection of the amine allows for functionalization at the nitrogen atom.

G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds A Tert-butyl 4-hydroxyindoline-1-carboxylate B O-Alkylation / Arylation (Williamson Ether Synthesis, Buchwald-Hartwig) A->B C Boc Deprotection (TFA, HCl) A->C E Coupling Reactions (Suzuki, Sonogashira at 4-position via triflate) A->E F 4-Alkoxy/Aryloxy Indoline Derivatives B->F G Secondary Indoline Intermediate C->G D N-Alkylation / Acylation (Post-Deprotection) H N-Substituted Indoline Libraries D->H I 4-Aryl/Alkynyl Indoline Analogs E->I G->D

Caption: Derivatization pathways from the core scaffold.

Therapeutic Targets and Examples

While specific drugs directly synthesized from this exact starting material are proprietary, the 4-hydroxyindoline scaffold is a key component in compounds targeting a range of diseases. For instance, related piperidine and indoline structures are crucial intermediates in the synthesis of kinase inhibitors like Ibrutinib and CDK9 inhibitors, which are used in oncology.[8] The ability to modify the 4-position allows for fine-tuning of properties like solubility, metabolic stability, and target engagement.

  • Kinase Inhibitors: The indoline scaffold can act as a hinge-binding motif in many kinase inhibitors. The 4-position provides a vector for introducing side chains that can interact with solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

  • GPCR Ligands: Functionalization of the indoline core can lead to potent and selective ligands for G-protein coupled receptors, which are implicated in a vast array of physiological processes.

The use of this building block accelerates drug discovery by providing a reliable and versatile starting point for the synthesis of novel chemical entities aimed at these and other important biological targets.

References

  • Organic Syntheses Procedure. Synthesis and RU(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline.
  • Fisher Scientific. Safety Data Sheet. (2011).
  • Sigma-Aldrich. tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
  • Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.
  • Vibrant Pharma Inc. tert-Butyl 4-formyl-1H-indole-1-carboxylate.
  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • IndiaMART. Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98%.
  • TCI Chemicals. Safety Data Sheet.
  • Echemi. Tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate.
  • Amadis Chemical. tert-butyl 5-hydroxyindoline-1-carboxylate. (2011).
  • ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017).
  • Sigma-Aldrich. tert-Butyl 4-nitro-1H-indole-1-carboxylate.
  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates.
  • ChemScene. tert-Butyl 4-formyl-1H-indole-1-carboxylate.
  • Santa Cruz Biotechnology. 3-tert-Butyl-4-hydroxyanisole.
  • ChemicalBook. tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate. (2025).
  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
  • ChemicalRegister.com. Dextromethorphan (CAS No. 125-71-3) Suppliers.
  • Cayman Chemical. Dextromethorphan (DXM, D-Methorphan, CAS Number: 125-71-3).
  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025).
  • LGC Standards. Dextromethorphan.
  • Shimadzu Chemistry & Diagnostics. N-Desmethyl-dextromethorphan.
  • Home Sunshine Pharma. DEXTROMETHORPHAN CAS 125-71-3 Manufacturers, Suppliers, Factory.
  • ResearchGate. Synthesis of tert-butyl 6-(3-hydroxypropylmethylamino)quinoline-4-carboxylate. (2022).
  • PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020).
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • MDPI. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024).

Sources

An In-depth Technical Guide on the Safe Handling of Boc-4-hydroxyindoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound: Physicochemical Properties and Stability

Before handling any chemical, a thorough understanding of its properties is paramount. Boc-4-hydroxyindoline, also known as tert-butyl 4-hydroxyindoline-1-carboxylate, is a heterocyclic organic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C13H17NO3N/A
Molecular Weight 235.28 g/mol N/A
Appearance Off-white to light brown crystalline powder[1]
Melting Point Not explicitly available for Boc-4-hydroxyindoline, related compounds melt at varying temperatures. For example, N-Boc-4-hydroxyaniline melts at 143-147 °C.[2][]N/A
Boiling Point Data not availableN/A
Solubility Soluble in a range of organic solvents.N/A
Stability Stable under normal laboratory conditions.[4][5][6][4][5][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][7][8][4][7][8]

Causality Behind Stability and Incompatibilities: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions. The indoline core, while relatively stable, can be susceptible to oxidation, especially at the hydroxyl group. The presence of both the Boc group and the hydroxyl functionality dictates its incompatibility with strong acids (which would deprotect the amine) and strong oxidizing agents (which could oxidize the hydroxyl group or the indoline ring).

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The following table summarizes the known and potential hazards associated with Boc-4-hydroxyindoline, based on data from similar compounds.

Hazard Profile:

Hazard CategoryClassificationPrecautionary StatementSource
Acute Oral Toxicity May be harmful if swallowed.[5][6][9]P270: Do not eat, drink or smoke when using this product.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10][5][6][9][10]
Skin Corrosion/Irritation May cause skin irritation.[5][6][9]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11][5][6][9][11]
Serious Eye Damage/Irritation May cause eye irritation.[5][6][9]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][5][6][9][11]
Respiratory Irritation May cause respiratory tract irritation.[5][6][9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12][5][6][9][11][12]

Expert Insight: While specific toxicological data for Boc-4-hydroxyindoline is limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The Boc protecting group itself is not generally associated with high toxicity; however, the indoline core and its metabolites could present unknown risks. Therefore, minimizing exposure is the most prudent course of action.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure to any chemical is a multi-faceted approach, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: Always handle Boc-4-hydroxyindoline in a well-ventilated area.[7][13] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[11] Local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[9]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][14][15]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are required.[12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[12][13][15] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.[15]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[10][11] In cases of potential for significant exposure, a full suit and protective boots may be required.[9][10]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[9][10][12] If vapors are a concern, a respirator with an organic vapor cartridge should be used.[12]

Self-Validating Protocol: The integrity of your PPE is your last line of defense. Before entering the laboratory, visually inspect all PPE for defects. After handling the compound, decontaminate or dispose of PPE according to institutional guidelines. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]

Section 4: Safe Handling, Storage, and Disposal Protocols

A systematic approach to handling, storage, and disposal minimizes the risk of accidents and environmental contamination.

Handling
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and have all necessary PPE and emergency equipment ready.

  • Dispensing: When weighing or transferring the solid material, do so in a designated area, preferably within a ventilated enclosure, to minimize dust generation.[13] Avoid creating dust clouds. Use appropriate tools to handle the material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area and any equipment used.

Storage
  • Container: Keep the container tightly closed to prevent contamination and potential release.[9][10][16]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11][16]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10]

Disposal
  • Waste Characterization: All waste containing Boc-4-hydroxyindoline must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[7][10][14] Do not dispose of down the drain or in general waste.[13]

Section 5: Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[12][17] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14][17]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12][14][16] Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[12][14][16] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]

  • Ingestion: If swallowed, rinse the mouth with water.[10][14][16] Do not induce vomiting.[18] Seek immediate medical attention and show the SDS to the medical professional.[16]

Accidental Release Measures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use appropriate tools to carefully sweep or scoop the material into a suitable container for disposal.[9] For large spills, use a shovel to place the material into a waste container.[9] Avoid generating dust.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Section 6: Visualizing Safe Workflows

To further clarify the procedural logic, the following diagrams illustrate key workflows for handling Boc-4-hydroxyindoline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Workspace Prep2->Prep3 Handle1 Weigh/Transfer in Hood Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Handle3 Decontaminate Workspace Handle2->Handle3 Post1 Doff PPE Handle3->Post1 Post2 Wash Hands Post1->Post2

Caption: Standard workflow for safely handling Boc-4-hydroxyindoline.

EmergencyResponseWorkflow cluster_spill Spill Response cluster_exposure Personal Exposure Start Incident Occurs Spill1 Evacuate & Ventilate Start->Spill1 Expo1 Remove from Source Start->Expo1 Spill2 Contain Spill Spill1->Spill2 Spill3 Decontaminate Area Spill2->Spill3 Spill4 Dispose of Waste Spill3->Spill4 Report Report Incident Spill4->Report Expo2 Administer First Aid Expo1->Expo2 Expo3 Seek Medical Attention Expo2->Expo3 Expo3->Report

Caption: Emergency response workflow for spills or personal exposure.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2023, July 17). JR-7781 - Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Safety Data Sheet prepared to UN GHS Revision 7. (n.d.).
  • Synquest Labs. (n.d.). 1H-Indole, N-Boc protected - Safety Data Sheet 4H51174.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, May 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-Boc-4-hydroxyaniline 97 54840-15-2.
  • ChemicalBook. (2026, January 17). Boc-Dap-OH - Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Medline. (n.d.). SAFETY DATA SHEET.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Synquest Labs. (n.d.). N-Boc-cis-4-hydroxy-D-proline.
  • Fisher Scientific. (2024, April 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 13). SAFETY DATA SHEET.
  • TCI. (n.d.). 8441 4-Hydroxyindole (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • 4 - Safety Data Sheet. (n.d.).
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BOC Sciences. (n.d.). CAS 2380-94-1 4-Hydroxyindole.
  • Safety Data Sheet. (2014, March 26).
  • TCI Chemicals. (2025, August 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8.
  • BOC Sciences. (n.d.). CAS 54840-15-2 (N-Boc-4-hydroxyaniline).
  • PubChem. (n.d.). 1H-indol-4-ol | C8H7NO | CID 75421.
  • Fent, K. W., et al. (n.d.). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PMC.
  • Fent, K. W., et al. (2020, July 15). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed.

Sources

Methodological & Application

Synthetic Routes to Functionalized Tert-butyl 4-hydroxyindoline-1-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In particular, functionalized 4-hydroxyindolines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents and compounds targeting neurological disorders.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides a stable, yet readily cleavable, derivative that facilitates selective functionalization at other positions of the heterocyclic ring. This guide provides a detailed overview of established and innovative synthetic routes to tert-butyl 4-hydroxyindoline-1-carboxylate and its functionalized analogues, offering practical protocols and insights for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound typically originates from commercially available substituted anilines or indoles. The choice of starting material and subsequent synthetic sequence is dictated by the desired substitution pattern on the final molecule. Key transformations include N-Boc protection, cyclization strategies, and reduction of carbonyl functionalities.

Route 1: From 4-Hydroxyindole

A straightforward approach involves the direct N-Boc protection of 4-hydroxyindole followed by reduction of the indole double bond.

Workflow for Synthesis from 4-Hydroxyindole

A 4-Hydroxyindole B N-Boc Protection A->B (Boc)2O, Base C tert-Butyl 4-hydroxyindole-1-carboxylate B->C D Reduction C->D e.g., NaBH4, H2/Pd-C E This compound D->E

Caption: Synthesis from 4-Hydroxyindole.

This protocol describes the protection of the nitrogen atom of 4-hydroxyindole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxyindole (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.2-1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1-1.3 eq) and a catalytic amount of DMAP to the reaction mixture.[5]

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-hydroxyindole-1-carboxylate.

The reduction of the 2,3-double bond of the indole ring can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents.

Materials:

  • tert-Butyl 4-hydroxyindole-1-carboxylate

  • Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) for NaBH₄ reduction; Ethyl acetate (EtOAc) or THF for catalytic hydrogenation

  • Hydrogen gas (for catalytic hydrogenation)

Procedure (using Sodium Borohydride):

  • Dissolve tert-butyl 4-hydroxyindole-1-carboxylate (1.0 eq) in methanol or ethanol at 0 °C.

  • Slowly add sodium borohydride (2.0-4.0 eq) in portions to the solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound.

Procedure (using Catalytic Hydrogenation):

  • Dissolve tert-butyl 4-hydroxyindole-1-carboxylate in a suitable solvent like ethyl acetate or THF.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate to obtain the desired product.

Route 2: From Substituted Nitroaromatics

Workflow for Synthesis from Nitroaromatics

A Substituted 2-Nitrophenylmalonate B Tandem Reduction-Cyclization A->B H2, Pd/C or Fe, AcOH C tert-Butyl 3-Alkyloxindole-3-carboxylate B->C D Reduction of Oxindole C->D e.g., LiAlH4 E Functionalized tert-Butyl Indoline-1-carboxylate D->E

Caption: Synthesis from Substituted Nitroaromatics.

Materials:

  • Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas

Procedure:

  • Dissolve the di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate (1.0 eq) in methanol.

  • Add 10% Pd/C (typically 10% by weight of the starting material).

  • Stir the resulting mixture at room temperature under a hydrogen atmosphere (balloon or H-Cube).

  • Monitor the reaction by ¹H NMR or TLC.

  • Upon completion, filter the reaction mixture through Celite, washing with methanol.

  • The crude product can often be purified by crystallization or silica gel chromatography.

Functionalization Strategies

Once the core this compound is synthesized, further functionalization can be achieved at various positions.

C-H Functionalization

Direct C-H functionalization of the benzenoid ring of indoles and indolines is a powerful tool for introducing substituents.[7] While C2 and C3 functionalization is more common, methods for C4, C5, C6, and C7 functionalization are emerging.[7] For instance, directed C-H activation can be employed to introduce aryl or alkyl groups at specific positions.

Carbonylative Approaches

Carbonylation reactions offer a versatile method for the synthesis and functionalization of indole derivatives.[8][9] These reactions can be used to introduce carboxylates, amides, and other carbonyl-containing moieties. For example, palladium-catalyzed carbonylation of 2-alkynylanilines can yield indole-3-carboxylates.[9]

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions can be utilized to construct complex spirooxindole scaffolds fused with other heterocyclic rings, starting from isatins and other suitable precursors.[10]

Data Summary

RouteStarting MaterialKey IntermediatesTypical Yields (%)Key Advantages
14-Hydroxyindoletert-Butyl 4-hydroxyindole-1-carboxylate70-90Direct, fewer steps for the core structure.
2Substituted NitroaromaticDi-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate, t-butyl 3-alkyloxindole-3-carboxylate60-85High diversity, allows for substitution at C3.

Conclusion

The synthesis of functionalized tert-butyl 4-hydroxyindoline-1-carboxylates is a critical endeavor in modern medicinal chemistry. The routes and protocols outlined in this guide provide a solid foundation for researchers to access these valuable building blocks. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials. Future advancements in C-H functionalization and other catalytic methods will undoubtedly expand the synthetic toolbox for creating novel and potent indoline-based therapeutic agents.

References

  • BenchChem. (n.d.). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) - Application Notes & Protocols.
  • Illinois Experts. (2022, May 9). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity.
  • RSC Publishing. (n.d.). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity.
  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
  • Nargund College of Pharmacy. (2025, September 28). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • Acta Scientific. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.
  • MedChemComm (RSC Publishing). (2015, May 28). Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.
  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • ChemScene. (n.d.). tert-Butyl 4-formyl-1H-indole-1-carboxylate.
  • Yamai, Y., & T, A. (2017, December 18). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES.
  • ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
  • ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles.
  • PMC. (n.d.). Carbonylative synthesis and functionalization of indoles.
  • RSIS International. (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • MDPI. (2024, April 15). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles.
  • PMC. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
  • PMC. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles.
  • PMC. (n.d.). Total synthesis of (–)-4-desacetoxy-1-oxovindoline: Single atom exchange of an embedded core heteroatom in vindoline.
  • Pharmacie - UCL-Bruxelles, Belgique. (n.d.). Pharmacoodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L.
  • Figshare. (2021, February 1). butyl functionalized facially coordinating 2-histidine-1-carboxylate model ligand.
  • Protocols.io. (2024, August 30). Preparation of pharmacological agents V.1.

Sources

Application Notes & Protocols: The Strategic Deployment of Tert-butyl 4-hydroxyindoline-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole and its reduced form, indoline, represent a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" due to their prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, Tert-butyl 4-hydroxyindoline-1-carboxylate , a trifunctional building block that offers medicinal chemists a robust platform for generating molecular diversity. Its strategic combination of a Boc-protected nitrogen, a reactive phenolic hydroxyl group, and an aromatic ring provides three distinct points for chemical elaboration. This document provides an in-depth exploration of its synthetic utility, detailed experimental protocols for its modification, and its application in the design of targeted therapeutics, particularly kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

The 4-Hydroxyindoline Scaffold: A Chemist's Blueprint for Innovation

This compound is more than a mere starting material; it is a carefully designed synthetic intermediate. The rationale behind its structure is threefold, offering orthogonal handles for sequential and controlled functionalization.

  • The 4-Hydroxyl Group: This nucleophilic site is the primary point for introducing side chains designed to interact with specific pockets of a biological target. It is readily alkylated or acylated, allowing for the exploration of a vast chemical space. This position is often crucial for establishing key hydrogen bonds or extending a ligand into solvent-exposed regions of a receptor.[3]

  • The Boc-Protected Amine (N1): The tert-butyloxycarbonyl (Boc) group provides robust protection to the indoline nitrogen, rendering it unreactive during initial modifications at the C4 position. Its key advantage is the ease of its removal under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This newly exposed amine serves as a second diversification point for N-alkylation, N-acylation, or incorporation into larger heterocyclic systems.

  • The Aromatic Ring (C5-C7): While less commonly functionalized, the benzene portion of the indoline core can undergo electrophilic aromatic substitution, allowing for the introduction of halogens or other groups to fine-tune electronic properties and steric bulk, which can be critical for optimizing target affinity and pharmacokinetic properties.

The strategic, stepwise modification of these three positions is a powerful approach in lead optimization campaigns.

G A Tert-butyl 4-hydroxyindoline-1-carboxylate B Step 1: C4-OH Functionalization (e.g., O-Alkylation) A->B Introduce R1 Side Chain C Step 2: N1-Boc Deprotection (Acid-mediated) B->C Unmask Amine D Step 3: N1 Functionalization (e.g., N-Acylation/Alkylation) C->D Introduce R2 Group E Diverse Library of Targeted Compounds D->E

Caption: General workflow for diversifying the 4-hydroxyindoline scaffold.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[1][4] Many kinase inhibitors are designed to bind to the ATP pocket. The 4-hydroxyindoline scaffold serves as an excellent starting point for creating such inhibitors. The indoline core can act as the hinge-binding motif, while substituents introduced at the C4 and N1 positions can extend into the hydrophobic pocket and solvent-exposed regions, respectively, to enhance potency and selectivity.

For instance, derivatives can be designed where the indoline nitrogen forms a critical hydrogen bond with the kinase hinge region, a common feature of Type I and Type II inhibitors. The side chain attached via the 4-hydroxyl group can then be optimized to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

cluster_0 Kinase ATP Binding Site cluster_1 Indoline-Based Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indoline Indoline Core Indoline->Hinge H-Bonding R1 R1 Side Chain (from C4-OH) R1->Hydrophobic_Pocket Hydrophobic Interactions R2 R2 Group (from N1-H) R2->Solvent_Front Improves Solubility

Caption: Binding model of a 4-hydroxyindoline derivative in a kinase ATP pocket.

Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of 4-hydroxyindoline derivatives targeting a fictional kinase, "Kinase X," to illustrate the impact of scaffold modifications.

Compound IDR1 (at C4-O)R2 (at N1)Kinase X IC₅₀ (nM)
1a -H-Boc>10,000
1b -CH₂-(4-fluorophenyl)-Boc850
1c -CH₂-(4-fluorophenyl)-H450
1d -CH₂-(4-fluorophenyl)-C(O)CH₃150
1e -CH₂-(3,4-difluorophenyl)-C(O)CH₃75
1f -CH₂-(4-pyridyl)-C(O)CH₃95
  • Analysis: The initial compound 1a is inactive. Alkylation of the C4-hydroxyl (1b ) introduces significant activity. Removal of the bulky Boc group (1c ) improves potency, likely by reducing steric hindrance. Acylation of the resulting amine (1d ) further enhances activity, suggesting a beneficial interaction for the acetyl group. Fine-tuning the electronics of the phenyl ring (1e ) or introducing a nitrogen for solubility/H-bonding (1f ) demonstrates pathways for lead optimization. This systematic approach is central to medicinal chemistry.[5][6]

Application in GPCR Modulator Development

G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of approved drugs.[7][8] Drug discovery efforts are increasingly focused on allosteric modulators, which bind to a site distinct from the endogenous ligand (orthosteric site) to fine-tune receptor activity.[9][10][11] This approach can offer greater subtype selectivity and a more nuanced pharmacological profile.

The rigid, three-dimensional structure of the indoline scaffold makes it an attractive starting point for developing such modulators. The defined vectors of the C4 and N1 substituents allow for precise positioning of functional groups within the complex topography of an allosteric binding pocket.

Core Experimental Protocols

Disclaimer: These protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis to functionalize the 4-hydroxyl group.

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form a highly reactive sodium phenoxide. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the anion, maximizing the nucleophilicity of the phenoxide for subsequent reaction with an electrophile (the alkyl halide).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear suspension of the sodium salt.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Boc-Deprotection of the Indoline Nitrogen

This protocol uses a strong acid to cleave the Boc protecting group.

  • Rationale: The Boc group is stable to bases and mild acids but is readily cleaved by strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl carbocation (which is scavenged by the solvent or TFA anion).

  • Procedure:

    • Dissolve the Boc-protected indoline derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Caution: CO₂ evolution (effervescence).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which is often used directly in the next step.

Protocol 3: N-Acylation of the 4-Substituted Indoline

This protocol describes the formation of an amide bond on the indoline nitrogen.

  • Rationale: The secondary amine is nucleophilic and will readily attack an activated carbonyl species like an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Procedure:

    • Dissolve the 4-substituted indoline (from Protocol 2, 1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add triethylamine (1.5-2.0 eq).

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitoring: Monitor by TLC for consumption of the amine.

    • Work-up: Dilute the reaction with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Molbank, 2024(1), M1800. [Link]

  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1). [Link]

  • Cunha, S., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease, 61, 57-71. [Link]

  • Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(5), 1237-1249. [Link]

  • Hurst, D. P., et al. (2019). Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. Scientific Reports, 9(1), 1-14. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors. Molecules, 25(23), 5589. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Kar, A., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 592. [Link]

  • Wang, M., Wang, W., & Q, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Szaefer, H., et al. (1992). Initiating activity of 3-tert-butyl-4-hydroxyanisole (3-BHA) and its metabolites in two-stage transformation of BALB/3T3 cells. Carcinogenesis, 13(6), 1047-1050. [Link]

  • Gazit, E., et al. (2006). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Journal of Molecular Biology, 358(1), 44-53. [Link]

  • Kharkiv University Bulletin. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series. [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. [Link]

  • Cikotiene, I., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

  • Organic Chemistry Frontiers. (n.d.). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. RSC Publishing. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Zhang, D., et al. (2021). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Acta Pharmaceutica Sinica B, 11(8), 2275-2287. [Link]

  • St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital. [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4521. [Link]

  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(7), 2097. [Link]

  • Cincinelli, R., et al. (2008). Synthesis, modeling, and RET protein kinase inhibitory activity of 3- and 4-substituted beta-carbolin-1-ones. Journal of Medicinal Chemistry, 51(24), 7777-7787. [Link]

Sources

Application Notes and Protocols for N-Boc Deprotection of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines within modern organic synthesis, particularly in the realms of peptide chemistry and the development of nitrogen-containing pharmaceuticals. Its popularity stems from its stability across a wide range of chemical conditions and its facile, yet controlled, removal under acidic conditions.[1][2] This application note provides a detailed guide to the N-Boc deprotection of tert-butyl 4-hydroxyindoline-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively deprotect the nitrogen atom is crucial for subsequent functionalization in drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of N-Boc deprotection, provide detailed, field-tested protocols, and offer insights into the selection of appropriate reaction conditions to ensure high-yielding and clean transformations.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the N-Boc group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through several key steps, ensuring a clean and efficient deprotection.[2][3][4][5]

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step activates the protecting group, making it susceptible to cleavage.[2][3]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation. This leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid present in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

This mechanism is visually represented in the following diagram:

N-Boc Deprotection Mechanism start N-Boc Protected Indoline protonated Protonated Carbamate start->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tbutyl_cation Tert-butyl Cation final_product Deprotected Indoline (Ammonium Salt) carbamic_acid->final_product Decarboxylation co2 CO2

Caption: The generally accepted mechanism for acid-catalyzed N-Boc deprotection.

Deprotection Protocols

The choice of deprotection protocol is contingent on the stability of other functional groups within the molecule and the desired salt form of the final product. For this compound, the hydroxyl group is generally stable to the acidic conditions described below.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection, favored for its efficiency and the volatility of the reagent, which simplifies the work-up procedure.[2]

Rationale: Trifluoroacetic acid is a strong acid that readily cleaves the Boc group at room temperature. Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves a wide range of organic compounds.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • To the stirred solution, add TFA (10-20 eq, or 25-50% v/v) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[6]

  • Work-up (for the free amine):

    • Dissolve the residue in EtOAc.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH > 7) to neutralize the TFA.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 4-hydroxyindoline.

  • Work-up (for the TFA salt):

    • After concentrating the reaction mixture, add diethyl ether to precipitate the TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another standard and highly effective procedure for N-Boc deprotection. It is particularly useful when the desired product is the hydrochloride salt, which is often more crystalline and easier to handle than the free amine.[7][8]

Rationale: A 4M solution of HCl in dioxane is a commercially available and convenient source of anhydrous HCl. The reaction is typically clean and proceeds at room temperature, yielding the hydrochloride salt of the deprotected amine directly.[7][8]

Materials:

  • This compound

  • 4M Hydrogen chloride in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DCM or EtOAc in a round-bottom flask. Alternatively, the substrate can be directly dissolved in the HCl/dioxane solution.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution during this time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether to enhance the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 4-hydroxyindoline hydrochloride.

Comparison of Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Reagent Trifluoroacetic Acid4M Hydrogen Chloride in 1,4-Dioxane
Solvent Dichloromethane1,4-Dioxane (can use co-solvents)
Reaction Time 1-4 hours1-4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Aqueous wash or precipitationPrecipitation and filtration
Product Form Free amine or TFA saltHydrochloride salt
Advantages Highly efficient, volatile reagent simplifies removal.[2]Direct formation of crystalline HCl salt, simple work-up.[7][8]
Disadvantages TFA is corrosive and requires careful handling and neutralization.Dioxane is a peroxide-former and has health concerns.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the N-Boc deprotection of this compound.

Experimental Workflow start Dissolve N-Boc-4-hydroxyindoline in appropriate solvent add_reagent Add Deprotection Reagent (TFA or HCl/Dioxane) start->add_reagent reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Work-up reaction->workup tfa_workup Concentrate and perform aqueous wash (for free amine) or precipitate with ether (for TFA salt) workup->tfa_workup  TFA Protocol hcl_workup Precipitate with ether, filter, and wash workup->hcl_workup  HCl Protocol product Isolate and dry final product (Free amine or HCl salt) tfa_workup->product hcl_workup->product

Caption: A generalized experimental workflow for the N-Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Hydrogen chloride in dioxane is a corrosive and flammable solution. Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Handle with care in a fume hood, away from ignition sources.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Williams, A. L., & Appell, R. B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763-23769. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44(44), 8113-8115. [Link]

  • Furia, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. [Link]

  • Williams, A. L., & Appell, R. B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

O-Alkylation of Tert-butyl 4-hydroxyindoline-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the O-alkylation of tert-butyl 4-hydroxyindoline-1-carboxylate, a critical building block in contemporary medicinal chemistry. The indoline scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2] Functionalization at the 4-position, specifically through ether linkage formation, allows for the exploration of chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. This guide outlines the core chemical principles, provides validated, step-by-step protocols for various O-alkylation strategies, and discusses the applications of the resulting 4-alkoxyindoline derivatives in drug discovery.

Scientific Principles and Mechanistic Overview

The O-alkylation of this compound is fundamentally an ether synthesis reaction. The substrate contains a phenolic hydroxyl group at the C4 position, which is the primary site for alkylation. The bulky tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves two main purposes: it protects the nitrogen from undergoing competing N-alkylation and its electron-withdrawing nature can influence the acidity of the phenolic proton.[][4]

The most prevalent method for this transformation is the Williamson ether synthesis , which proceeds via an SN2 mechanism.[5][6][7][8] This reaction involves two key steps:

  • Deprotonation: A suitable base removes the acidic proton from the C4-hydroxyl group to form a nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group to form the desired ether.[6][7]

The success of the reaction is governed by several factors:

  • Choice of Base: The base must be strong enough to deprotonate the phenol but should not promote side reactions. Common choices include alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and hydrides (NaH).[8]

  • Alkylating Agent: Primary alkyl halides (R-I, R-Br, R-Cl) or sulfonates (R-OTs, R-OMs) are ideal as they are most susceptible to SN2 attack.[6][7][8] Secondary and tertiary halides are prone to E2 elimination, leading to alkene byproducts.[8]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly used as they effectively solvate the cation of the base without deactivating the nucleophile.[5][8]

Alternative methods like the Mitsunobu reaction offer a powerful option for O-alkylation, especially with secondary alcohols or when inversion of stereochemistry is desired (though not relevant for this achiral substrate).[9][10][11] This reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for nucleophilic attack.[10][12]

Phase Transfer Catalysis (PTC) provides a greener and often more efficient alternative, particularly for large-scale synthesis.[13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the base (like hydroxide or carbonate) from an aqueous phase to the organic phase containing the indoline substrate, thereby promoting the reaction under milder, biphasic conditions.[13][16]

Experimental Protocols and Methodologies

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a general method for the O-alkylation of this compound using a simple alkyl halide.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
This compound191599-92-9235.291.01.0
Alkyl Halide (e.g., Ethyl Bromide)74-96-4108.971.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL-

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 235 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl 4-alkoxyindoline-1-carboxylate.

Protocol 2: O-Alkylation via Phase Transfer Catalysis (PTC)

This protocol offers an efficient and scalable method using a phase transfer catalyst.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
This compound191599-92-9235.291.01.0
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.11.1
Sodium Hydroxide (50% w/w aq. solution)1310-73-240.005 mL-
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.10.1
Toluene108-88-392.1410 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 235 mg), the alkyl halide (1.1 mmol), tetrabutylammonium bromide (0.1 mmol, 32 mg), and toluene (10 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5 mL).

  • Stir the biphasic mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, add water (15 mL) to the flask and transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography to isolate the desired product.

Protocol 3: Mitsunobu Reaction for Ether Synthesis

This protocol is useful for coupling with alcohols, particularly when standard Williamson conditions are not effective.[9][17]

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
This compound191599-92-9235.291.01.0
Alcohol (e.g., Isopropanol)67-63-060.101.51.5
Triphenylphosphine (PPh₃)603-35-0262.291.51.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.51.5
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol, 235 mg), the desired alcohol (1.5 mmol), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (10 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 mmol, 0.3 mL) dropwise to the stirred solution.[10] A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine dicarboxylate). Direct purification by flash chromatography is typically effective in separating the desired ether.

Visualization of Workflow and Chemistry

General O-Alkylation Scheme

G cluster_reactants Reactants cluster_products Products Indoline tert-butyl 4-hydroxyindoline-1-carboxylate Reaction O-Alkylation (e.g., Williamson Synthesis) Solvent (e.g., DMF) Heat Indoline->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Base Base Base->Reaction Product tert-butyl 4-alkoxyindoline-1-carboxylate Byproducts Salts / Byproducts Reaction->Product Forms Ether Linkage Reaction->Byproducts

Caption: General reaction scheme for the O-alkylation of the indoline substrate.

Experimental Workflow

G start Start setup 1. Reaction Setup (Add Reactants & Solvent) start->setup reaction 2. Reaction (Heating & Stirring) setup->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete dry 5. Drying & Concentration (Dry over Na₂SO₄, Rotovap) workup->dry purify 6. Purification (Flash Chromatography) dry->purify characterize 7. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Standard laboratory workflow from reaction setup to product characterization.

Applications in Drug Discovery

The 4-alkoxyindoline scaffold is a key intermediate in the synthesis of a wide range of pharmacologically active agents. The ether linkage allows for the introduction of various side chains that can interact with biological targets, improve solubility, or fine-tune metabolic stability.

Table of Representative Applications:

Target Class / Disease AreaExample MoietySignificance
Antiplatelet Agents Introduction of short alkoxy chains (e.g., methoxy, ethoxy) at the 4-position of related quinoline scaffolds has been shown to yield potent antiplatelet activity.[18]The 4-alkoxy group is crucial for inhibiting cyclooxygenase or thromboxane synthetase.[18]
Oncology The indole nucleus is a cornerstone in many FDA-approved cancer drugs.[1] Functionalization is key to achieving selectivity for targets like kinases.Alkoxy side chains can be tailored to fit into specific binding pockets of enzymes or receptors, improving potency and selectivity.
Neurological Disorders The indoline core is present in compounds targeting CNS receptors.The nature of the alkoxy group can modulate properties like blood-brain barrier penetration and receptor affinity.

The synthesis of these derivatives is a crucial step in building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[19]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Alkylating agent is not reactive enough (e.g., R-Cl vs R-I).3. Insufficient temperature.1. Use freshly dried or new base. Consider a stronger base like NaH.2. Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI.3. Increase reaction temperature, monitoring for decomposition.
Formation of Side Products 1. E2 elimination with secondary/tertiary halides.2. Competing C-alkylation at the C5 position.3. N-alkylation if Boc group is compromised.1. Use a primary alkyl halide. For secondary groups, consider the Mitsunobu protocol.[9][17]2. Use less polar solvents and carefully control temperature.3. Ensure reaction conditions are not strongly acidic or heated excessively to prevent Boc deprotection.[]
Difficult Purification 1. Product co-elutes with starting material.2. Byproducts from Mitsunobu reaction (TPPO) are difficult to remove.1. Optimize chromatography solvent system (e.g., use a toluene/acetone gradient).2. For Mitsunobu, precipitate TPPO from a non-polar solvent (e.g., ether) before chromatography, or use polymer-supported PPh₃.[12]

References

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Demir, A. S., & Sesenoglu, O. (2006). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ChemInform, 37(38).
  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved February 27, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Gupta, A., & Basak, A. (2010). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Phase transfer catalysts – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved February 27, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Retrieved February 27, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved February 27, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 27, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved February 27, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 27, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved February 27, 2026, from [Link]

  • King, S. A., Armstrong, J., & Keller, J. (1996). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 74, 182.
  • Iwao, M., & Kuraishi, T. (1993). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 72, 83.
  • Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of General Chemistry, 92(6).
  • Chen, Y. L., et al. (2001). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. Bioorganic & Medicinal Chemistry, 9(2), 433-439.
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, January 27). Taylor & Francis Online.
  • Breakthrough in indole chemistry could accelerate drug development. (2025, August 25). EurekAlert!.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org.
  • Yamai, Y., & Taniguchi, A. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2019, August 10). Retrieved February 27, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024, March 21). MDPI.
  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022, December 15). Bentham Science.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Hydroxyindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the 4-Hydroxyindoline Scaffold

The 4-hydroxyindoline framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties, including the presence of a hydrogen-bond-donating hydroxyl group and a saturated nitrogen-containing five-membered ring fused to a benzene ring, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. The functionalization of this core structure through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical step in the development of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of these bonds with high efficiency and selectivity under mild reaction conditions.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of three key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination—to the functionalization of 4-hydroxyindoline derivatives. These methodologies are indispensable for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important heterocyclic motif.

Core Chemical Principles: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. While the specific details can vary depending on the reaction type, the fundamental steps of oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination are conserved.[2][3] The presence of the 4-hydroxy group on the indoline scaffold can influence the reaction by altering the electron density of the aromatic ring and potentially coordinating with the metal center.[4]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[3] For 4-hydroxyindoline derivatives, this reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions on the aromatic ring.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Lₙ(Ar)Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OR)₂ Base PdII_R_complex Lₙ(Ar)Pd(II)-R' Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide/triflate with an alkene to form a substituted alkene.[5][6] This reaction is instrumental for introducing alkenyl side chains onto the 4-hydroxyindoline core, providing access to a different chemical space compared to the Suzuki coupling.

Catalytic Cycle of the Heck-Mizoroki Reaction:

Heck_Mizoroki_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Lₙ(Ar)Pd(II)-X OxAdd->PdII_complex MigratoryInsertion Migratory Insertion PdII_complex->MigratoryInsertion Alkene Alkene_complex Lₙ(Ar-alkene)Pd(II)-X MigratoryInsertion->Alkene_complex BetaHydrideElim β-Hydride Elimination Alkene_complex->BetaHydrideElim BetaHydrideElim->Pd0 Regeneration + HX + Base Product Ar-alkene BetaHydrideElim->Product

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide or triflate with a primary or secondary amine.[2][7] This reaction is crucial for synthesizing N-aryl-4-hydroxyindoline derivatives, which are prevalent in many pharmaceutical compounds.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Lₙ(Ar)Pd(II)-X OxAdd->PdII_complex AmineCoordination Amine Coordination & Deprotonation PdII_complex->AmineCoordination HNR'R'' Base Amido_complex Lₙ(Ar)Pd(II)-NR'R'' AmineCoordination->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for performing palladium-catalyzed cross-coupling reactions on 4-hydroxyindoline derivatives. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 4-Hydroxyindoline Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 4-hydroxyindoline with an arylboronic acid.

Materials:

  • Bromo-4-hydroxyindoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the bromo-4-hydroxyindoline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene100892
33-Pyridylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄DMF1101678
Protocol 2: Heck-Mizoroki Reaction of a Halogenated 4-Hydroxyindoline Derivative

This protocol outlines a general procedure for the Heck-Mizoroki reaction between a halogenated 4-hydroxyindoline and an acrylate.

Materials:

  • Iodo-4-hydroxyindoline derivative (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, dissolve the iodo-4-hydroxyindoline derivative, palladium catalyst, and ligand in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the alkene and the base to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201868
3AcrylonitrilePd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAcAcetonitrile803682
Protocol 3: Buchwald-Hartwig Amination of a Halogenated 4-Hydroxyindoline Derivative

This protocol provides a general method for the N-arylation of a primary or secondary amine with a halogenated 4-hydroxyindoline.

Materials:

  • Bromo-4-hydroxyindoline derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the bromo-4-hydroxyindoline derivative and the amine.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Stir the reaction until completion as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001690
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102482
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene902077

Troubleshooting and Field-Proven Insights

  • The Role of the Hydroxyl Group: The unprotected 4-hydroxy group can potentially coordinate to the palladium center, influencing the catalytic activity. In some cases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary to improve yields or prevent side reactions. However, many modern catalyst systems exhibit good tolerance for free hydroxyl groups.

  • Ligand Selection is Crucial: The choice of phosphine ligand is critical for the success of these reactions.[8] Bulky, electron-rich ligands often promote the reductive elimination step and can improve catalyst stability and turnover numbers. For challenging substrates, a ligand screening is highly recommended.

  • Base Sensitivity: The choice of base can significantly impact the reaction outcome, especially for substrates with base-sensitive functional groups.[9] While strong bases like sodium tert-butoxide are often effective, milder bases such as potassium carbonate or phosphate should be considered for delicate substrates.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and lower yields. Proper degassing of solvents and the use of Schlenk techniques are essential.

  • Substrate Purity: The purity of the starting materials, particularly the halogenated 4-hydroxyindoline, is paramount. Impurities can poison the catalyst and lead to inconsistent results.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-hydroxyindoline scaffold. The Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions provide efficient and versatile pathways to a wide range of C-C and C-N coupled products. By understanding the core chemical principles and carefully optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage these powerful transformations to accelerate the discovery and development of novel molecules with significant therapeutic potential.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chen, C. Y., & Hartwig, J. F. (2002). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Organic Letters, 4(24), 4279-4282.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions of Alkynes: A Mechanistic Perspective. Chemical Reviews, 115(17), 9028-9072.
  • Gong, W., & Ghorai, M. K. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(15), 4066-4069. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sahoo, A. K., & Gandon, V. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(37), 10145-10152. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Wikipedia contributors. (2024, February 19). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 27, 2026, from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular C-O bond formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition. Chemical Reviews, 106(11), 4644-4680.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Beilstein Journals. (2012, October 11). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved February 27, 2026, from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (2024, February 21). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:31, February 27, 2026, from [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved February 27, 2026, from [Link]

  • MDPI. (2019, October 31). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. Retrieved February 27, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

Sources

Application Note: Conformationally Restricted PROTAC Linker Synthesis Using Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from target inhibition to targeted protein degradation[1]. Early PROTAC designs relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains to connect the Protein of Interest (POI) ligand to the E3 ligase ligand. However, these flexible linkers often result in poor oral bioavailability and weak ternary complex cooperativity due to high entropic penalties[2].

Recent structure-activity relationship (SAR) studies demonstrate that incorporating rigid scaffolds into the linker architecture drastically improves both pharmacokinetic (PK) profiles and degradation potency[3]. Tert-butyl 4-hydroxyindoline-1-carboxylate (N-Boc-4-hydroxyindoline)[4] has emerged as a privileged, bifunctional building block for synthesizing these conformationally restricted linkers. This application note details the mechanistic rationale, quantitative advantages, and self-validating chemical protocols for integrating this indoline scaffold into advanced PROTAC designs.

Mechanistic Rationale: The Thermodynamics of Rigidification

The formation of the productive POI–PROTAC–E3 ternary complex is governed by thermodynamics. Highly flexible PEG linkers exist in a vast number of conformational states in solution. Upon binding to both proteins, the linker is forced into a single conformation, resulting in a massive loss of conformational entropy (


), which weakens the overall binding affinity[1].

By utilizing the indoline core of this compound, medicinal chemists can pre-organize the linker geometry[5]. The fused bicyclic system restricts the spatial orientation of the attached ligands, significantly reducing the entropic penalty of ternary complex formation[6]. Furthermore, the 1,4-substitution pattern of the 4-hydroxyindoline scaffold projects the POI and E3 ligands at a defined angle, minimizing steric clashes between the two proteins and mitigating the classical "hook effect"[2]. Derigidifying these central units back to flexible chains has been shown to cause a complete loss in degradation potency[7].

PROTAC_Mechanism cluster_flex Traditional Flexible Linker cluster_rigid Indoline-Rigidified Linker POI Protein of Interest (POI) Flex_PROTAC PEG-Based PROTAC (High Flexibility) POI->Flex_PROTAC Rigid_PROTAC Indoline-Based PROTAC (Pre-organized) POI->Rigid_PROTAC E3 E3 Ligase (CRBN/VHL) E3->Flex_PROTAC E3->Rigid_PROTAC Flex_Ternary Transient Ternary Complex High Entropic Penalty (u0394Su2021) Flex_PROTAC->Flex_Ternary Weak Cooperativity Rigid_Ternary Stable Ternary Complex Low Entropic Penalty (u0394Su2021) Rigid_PROTAC->Rigid_Ternary Strong Cooperativity

Figure 1: Thermodynamic advantage of indoline-rigidified PROTACs in ternary complex formation.

Quantitative Impact of Linker Rigidification

The transition from flexible to rigid linkers yields measurable improvements in both in vitro degradation metrics and in vivo PK parameters. The table below synthesizes representative data demonstrating the impact of linker rigidification on PROTAC performance[3],[2].

Linker ArchitectureExample ScaffoldRotatable BondsEntropic Penalty (

)
Ternary Complex

In Vivo Oral Bioavailability (

)
Highly Flexible PEG3-PEG4>12HighShort (< 5 min)< 5%
Semi-Rigid Piperazine7-9ModerateMedium (~15 min)10 - 20%
Conformationally Restricted Indoline-based 4-6 Low Long (> 30 min) > 40%

Table 1: Comparative analysis of PROTAC linker architectures. Indoline-based linkers drastically reduce rotatable bonds, enhancing both ternary complex stability and oral bioavailability.

Experimental Methodologies: Self-Validating Protocols

The bifunctional nature of this compound allows for orthogonal functionalization[8]. The 4-hydroxyl group acts as a nucleophile for etherification, while the Boc-protected nitrogen can be subsequently revealed for amide coupling[9].

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach a functionalized alkyl or short PEG chain to the 4-position of the indoline core. Causality & Design: The 4-hydroxyl group of the indoline core exhibits phenol-like acidity. Utilizing a mild base (


) in a polar aprotic solvent (DMF) ensures quantitative deprotonation to the phenoxide anion without risking the premature cleavage of the base-stable, acid-labile Boc protecting group.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous

    
     (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide.
    
  • Dropwise add the desired electrophile (e.g., a halo-PEG-azide or alkyl bromide) (1.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     236.1 
    
    
    
    ) disappears, and the alkylated product mass appears. The lack of an
    
    
    peak confirms the Boc group remains intact.
  • Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Phase 2: Boc Deprotection

Objective: Remove the tert-butyl carbamate to expose the secondary indoline amine. Causality & Design: The Boc group is cleaved via acidolysis. Using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which eliminates as isobutylene gas) and


. Performing this at 0 °C to room temperature prevents acid-catalyzed degradation of the electron-rich indoline core.

Protocol:

  • Dissolve the O-alkylated intermediate from Phase 1 in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Slowly add TFA to achieve a 20% v/v concentration.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 3:1). The non-polar starting material spot will disappear, replaced by a highly polar spot (the amine TFA salt) remaining at the baseline.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Phase 3: Amide Coupling (Ternary Complex Assembly)

Objective: Couple the revealed indoline nitrogen to a carboxylic acid-bearing E3 or POI ligand. Causality & Design: The indoline nitrogen is a secondary aromatic amine. Due to the delocalization of the nitrogen lone pair into the adjacent benzene ring, its nucleophilicity is significantly lower than that of primary aliphatic amines. Standard coupling reagents (like EDC/NHS) are insufficient. We employ HATU, a highly active uronium-based reagent, which forms a highly reactive HOAt active ester, drastically lowering the activation energy barrier for sterically hindered secondary amines.

Protocol:

  • Dissolve the carboxylic acid ligand (e.g., VHL or CRBN ligand derivative) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.

  • Add the indoline amine TFA salt (from Phase 2) (1.1 eq) dissolved in a minimal amount of DMF.

  • Stir at room temperature for 12 hours.

  • Self-Validation Step: Apply a Ninhydrin stain to a TLC plate of the reaction mixture. The secondary amine will initially stain faint yellow/brown; upon complete conversion to the amide, the stain will be negative.

  • Purify the final conformationally restricted PROTAC via preparative HPLC.

Synthesis_Workflow SM Starting Material Tert-butyl 4-hydroxyindoline -1-carboxylate Step1 Phase 1: O-Alkylation Reagents: K2CO3, DMF, R-X Causality: Deprotonates 4-OH without Boc cleavage SM->Step1 Step2 Phase 2: Boc Deprotection Reagents: 20% TFA in DCM Causality: Acidic cleavage of carbamate to reveal 2° amine Step1->Step2 Intermediate Purification Step3 Phase 3: Amide Coupling Reagents: HATU, DIPEA, Ligand-COOH Causality: Overcomes steric hindrance of indoline nitrogen Step2->Step3 Vacuum Concentration Product Final Assembly Conformationally Restricted PROTAC Linker Step3->Product HPLC Purification

Figure 2: Step-by-step chemical workflow for the orthogonal functionalization of N-Boc-4-hydroxyindoline.

References

1.[4] Title: 1092460-53-1 | tert-Butyl 5-bromo-4-hydroxyindoline-1-carboxylate. Source: BLDpharm. URL: 2.[8] Title: WO2024153947A1 - Inhibitor compounds. Source: Google Patents. URL: 3.[3] Title: Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Source: Journal of Medicinal Chemistry - ACS Publications. URL: 4.[7] Title: Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Source: Knowledge UChicago. URL: 5.[5] Title: LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor. Source: ResearchGate. URL: 6.[9] Title: Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Source: PMC. URL: 7.[1] Title: Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? Source: Journal of Medicinal Chemistry - ACS Publications. URL: 8.[2] Title: Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Source: PMC. URL: 9.[6] Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: RSC Publishing. URL:

Sources

Large-scale synthesis of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Topic: Scalable Synthesis of Tert-butyl 4-hydroxyindoline-1-carboxylate

For Internal Use and Technology Transfer

Document ID: AN-2026-02-IND-458

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key building block in the development of novel therapeutics. The described multi-step process is designed for scalability, safety, and high-purity output, addressing the challenges typically encountered when transitioning from laboratory to pilot-plant scale. We will detail a robust three-step synthetic route commencing from 4-hydroxyindole, including N-protection and a critical catalytic hydrogenation step. The protocol emphasizes process control, safety considerations, and provides detailed experimental procedures with explanations for key operational choices, ensuring reproducibility and efficiency for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its rigid, bicyclic scaffold, functionalized with a protected nitrogen atom and a phenolic hydroxyl group, makes it an essential precursor for a range of biologically active molecules, including kinase inhibitors and other targeted therapies. The successful development of drugs utilizing this core structure is contingent upon a reliable, cost-effective, and scalable manufacturing process.

The primary challenge in producing this intermediate at scale lies in the selective reduction of the indole C2-C3 double bond without compromising the Boc-protecting group or the sensitive 4-hydroxy moiety. This guide outlines a validated three-step synthetic pathway designed to navigate these challenges.

The overall synthetic strategy involves:

  • N-Boc Protection: Protection of the nitrogen atom of commercially available 4-hydroxyindole to increase its stability and solubility in organic solvents.

  • Catalytic Hydrogenation: Selective reduction of the N-Boc-4-hydroxyindole to the desired indoline derivative. This is the most critical step, requiring careful selection of catalyst and reaction conditions to prevent side reactions.

  • Isolation and Purification: A robust crystallization procedure to isolate the final product in high purity, suitable for downstream applications without the need for chromatographic purification.

G cluster_0 Overall Synthesis Workflow Start 4-Hydroxyindole Step1 Step 1: N-Boc Protection Start->Step1 (Boc)₂O, Base Intermediate N-Boc-4-hydroxyindole Step1->Intermediate High Yield Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 H₂, Pd/C, Solvent Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Crystallization & Isolation Product_Crude->Step3 Anti-solvent End This compound Step3->End >99% Purity

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Step 1: Synthesis of Tert-butyl 4-hydroxy-1H-indole-1-carboxylate

Rationale: The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This transformation enhances the molecule's stability and solubility in organic solvents required for the subsequent hydrogenation. The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for this purpose, and a mild base like triethylamine is sufficient to facilitate the reaction without promoting side reactions involving the phenolic hydroxyl group.

ParameterSpecification
Reactants 4-Hydroxyindole (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (1.2 eq)
Solvent Tetrahydrofuran (THF), ~10 L/kg of 4-hydroxyindole
Temperature 20-25°C (Ambient)
Reaction Time 2-4 hours
Work-up Aqueous wash followed by solvent swap and crystallization
Expected Yield 90-95%
Purity (Crude) >98%

Protocol:

  • Charge a suitable reactor with 4-hydroxyindole (1.0 eq) and tetrahydrofuran (THF, 10 L/kg).

  • Begin agitation and ensure the starting material is fully dissolved.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (2 L/kg) to the reactor over 1 hour, maintaining the internal temperature below 30°C.

  • Stir the reaction mixture at 20-25°C for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.

  • Once the reaction is complete, add water (5 L/kg) and stir for 15 minutes.

  • Separate the aqueous layer. Wash the organic layer with a 5% citric acid solution (5 L/kg) followed by a saturated sodium bicarbonate solution (5 L/kg) and finally brine (5 L/kg).

  • Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

  • Add heptane (~10 L/kg) as an anti-solvent to induce crystallization.

  • Stir the resulting slurry at 0-5°C for at least 2 hours.

  • Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40-45°C to a constant weight.

Step 2: Catalytic Hydrogenation to this compound

Rationale: This is the key transformation. The selective reduction of the indole double bond to an indoline is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this purpose.[1] The choice of solvent is critical; ethanol is selected for its ability to dissolve the starting material and for its compatibility with hydrogenation conditions. The reaction is run under moderate hydrogen pressure to ensure a reasonable reaction rate while minimizing the risk of over-reduction or degradation. Acetic acid is added as a co-solvent to improve the rate and selectivity of the reaction by protonating the indole ring, making it more susceptible to reduction.

ParameterSpecification
Reactant Tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1.0 eq)
Catalyst 5% Palladium on Carbon (5% w/w)
Solvent Ethanol / Acetic Acid (10:1 v/v), ~15 L/kg of starting material
Hydrogen Pressure 50-60 PSI (approx. 3.5-4.1 bar)
Temperature 40-50°C
Reaction Time 8-16 hours
Work-up Catalyst filtration and solvent evaporation
Expected Yield 95-99% (crude)

Protocol:

  • Charge a hydrogenation-rated pressure vessel with Tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1.0 eq) and the ethanol/acetic acid solvent mixture (15 L/kg).

  • Stir to dissolve the starting material completely.

  • Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon catalyst (5% by weight relative to the substrate).

  • Seal the reactor and perform three cycles of vacuum purging followed by nitrogen backfill.

  • Pressurize the reactor with hydrogen to 50-60 PSI.

  • Heat the reaction mixture to 40-50°C and maintain vigorous agitation.

  • Monitor the reaction progress by observing hydrogen uptake and by periodic sampling and analysis (HPLC).

  • Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol. (Safety Note: The filter cake is pyrophoric and must be kept wet until properly quenched and disposed of).

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or solid.

G cluster_1 Catalytic Hydrogenation Mechanism Indole N-Boc-4-hydroxyindole Adsorption Adsorption of Indole and H₂ onto Catalyst Indole->Adsorption Catalyst Pd/C Surface Catalyst->Adsorption H2 H₂ Gas H2->Adsorption H_Addition Stepwise Hydrogen Addition to C2-C3 Double Bond Adsorption->H_Addition Product N-Boc-4-hydroxyindoline H_Addition->Product Desorption Product Desorption Product->Desorption Desorption->Catalyst

Caption: Simplified mechanism of indole reduction on a palladium surface.

Step 3: Final Product Isolation and Purification

Rationale: Direct crystallization of the crude product is the most efficient purification method at scale, avoiding costly and time-consuming chromatography. A mixed solvent system of ethyl acetate and heptane is employed. Ethyl acetate provides good solubility for the product at elevated temperatures, while heptane acts as an anti-solvent, reducing solubility upon cooling and ensuring high recovery of the purified material.

ParameterSpecification
Starting Material Crude this compound
Solvent System Ethyl Acetate / Heptane
Procedure Hot dissolution followed by controlled cooling and anti-solvent addition
Expected Yield 85-92% (from crude)
Final Purity >99.5% (by HPLC)

Protocol:

  • Transfer the crude product from Step 2 to a clean reactor.

  • Add ethyl acetate (~3 L/kg of crude material) and heat to 45-55°C with stirring until all solids dissolve.

  • Perform a hot filtration if any insoluble material is present.

  • Slowly add heptane (~6 L/kg) to the warm solution over 1-2 hours. The solution will become cloudy.

  • Cool the mixture to 0-5°C over 2-3 hours and hold at this temperature for at least 2 hours to maximize crystal formation.

  • Filter the crystalline solid.

  • Wash the filter cake with a cold (0-5°C) mixture of ethyl acetate/heptane (1:4 v/v).

  • Dry the product under vacuum at 40-45°C until a constant weight is achieved.

Safety and Handling Considerations

  • Palladium on Carbon (Pd/C): The catalyst, especially after use (when it is "spent"), is pyrophoric and can ignite spontaneously upon exposure to air. The filter cake must be kept wet with water or ethanol at all times and should never be allowed to dry in the open. Quench the catalyst carefully by slowly adding it to a large volume of water before disposal according to site-specific protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a pressure-rated vessel designed for this purpose, located in a well-ventilated area or a specialized high-pressure bay. Ensure all equipment is properly grounded to prevent static discharge.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. Operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.[2]

References

  • Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. HETEROCYCLES, 97(2). Available at: [Link]

  • Patil, S. A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5699. Available at: [Link]

  • Zhang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Asano, K., et al. (2006). Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. Organic Process Research & Development, 10(6), 1195–1202. Available at: [Link]

  • Chinese Patent CN113321609A. (2021). Method for synthesizing 4-hydroxyindole. Google Patents.
  • Eureka | Patsnap. (2019). 4-hydroxyindole preparation method suitable for industrial production. Available at: [Link]

Sources

Application Notes and Protocols for the Aromatic Ring Derivatization of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Hydroxyindoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] In particular, the 4-hydroxyindoline moiety is a key building block in the synthesis of various pharmacologically active agents, including those with anticancer, antimicrobial, and antidiabetic properties.[2] The presence of the hydroxyl group at the 4-position offers a handle for further functionalization and modulates the electronic properties of the aromatic ring, influencing its reactivity and biological interactions.

The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, yielding Tert-butyl 4-hydroxyindoline-1-carboxylate, is a common strategy in multi-step syntheses. The Boc group is stable under a range of reaction conditions and can be readily removed when desired, making it an ideal protecting group for this scaffold.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the aromatic ring of this compound. We will explore key electrophilic aromatic substitution reactions and modern cross-coupling methodologies, offering researchers, scientists, and drug development professionals a practical resource for accessing a diverse range of functionalized 4-hydroxyindoline derivatives.

Understanding the Reactivity and Regioselectivity of the Aromatic Ring

The derivatization of the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The outcome of these reactions, particularly the position of substitution, is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group at C4 and the N-Boc group.

  • The Hydroxyl Group (-OH): The -OH group is a strongly activating, ortho, para-director.[3][4] It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. The electron-donating effect is most pronounced at the positions ortho and para to the hydroxyl group.

  • The N-Boc Group: The N-Boc group is also considered an activating group, though its effect is more complex. The nitrogen atom's lone pair can participate in resonance, donating electron density to the ring. However, the bulky tert-butyl group can exert some steric hindrance.

Considering the positions on the aromatic ring of this compound, the C5 and C7 positions are ortho to the hydroxyl group, while the C6 position is meta. The C5 position is also para to the indoline nitrogen. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions . The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution Reactions: Protocols and Mechanistic Insights

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and provides a direct route to introduce a variety of functional groups onto the 4-hydroxyindoline core.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles and their derivatives.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indoline Tert-butyl 4-hydroxyindoline-1-carboxylate Indoline->Intermediate Electrophilic Attack Product Formylated Product Intermediate->Product Hydrolysis Quenching Quenching with ice Product->Quenching Neutralization Neutralization (e.g., Na₂CO₃) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification

Protocol: Vilsmeier-Haack Formylation of this compound

Step Procedure Notes
1. Reagent Preparation In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) (5 equivalents) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).The reaction must be carried out under anhydrous conditions to prevent decomposition of the Vilsmeier reagent.
2. Vilsmeier Reagent Formation Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.The formation of the Vilsmeier reagent is exothermic.
3. Reaction In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
4. Reaction Progression After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Work-up Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
6. Neutralization Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is alkaline.This step is exothermic and should be performed with caution.
7. Isolation The product often precipitates as a solid. Collect the precipitate by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
8. Purification The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: The formylation is expected to occur at the C5 or C7 position, yielding tert-butyl 4-hydroxy-5-formylindoline-1-carboxylate or tert-butyl 4-hydroxy-7-formylindoline-1-carboxylate. The regioselectivity may depend on the specific reaction conditions.

Friedel-Crafts Acylation and Alkylation: Carbon-Carbon Bond Formation

The Friedel-Crafts reactions are fundamental for forming new carbon-carbon bonds on aromatic rings.[7][8][9]

  • Friedel-Crafts Acylation involves the introduction of an acyl group (-COR) using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

  • Friedel-Crafts Alkylation introduces an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel_Crafts_Mechanism Indoline Tert-butyl 4-hydroxyindoline-1-carboxylate Sigma_Complex Sigma Complex (Arenium Ion) Indoline->Sigma_Complex Electrophilic Attack Electrophile Electrophile (Acylium or Alkyl Cation) Electrophile->Sigma_Complex Product Acylated/Alkylated Product Sigma_Complex->Product Deprotonation

Protocol: Friedel-Crafts Acylation of this compound

Step Procedure Notes
1. Catalyst Suspension In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).The reaction must be strictly anhydrous.
2. Acylating Agent Addition Cool the suspension to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equivalents) dropwise.
3. Substrate Addition Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
4. Reaction Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
5. Work-up Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.This will decompose the aluminum chloride complex.
6. Extraction Extract the aqueous layer with dichloromethane or ethyl acetate.
7. Washing and Drying Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
8. Purification Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: Acylation is anticipated to occur at the C5 or C7 position. Due to the deactivating effect of the introduced acyl group, polyacylation is generally not a significant issue.

Mannich Reaction: Aminomethylation of the Aromatic Ring

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the aromatic ring of the indoline), formaldehyde, and a primary or secondary amine.[10] This reaction provides a straightforward route to introduce an aminomethyl group onto the aromatic ring.

Protocol: Mannich Reaction on this compound

Step Procedure Notes
1. Reagent Mixture In a round-bottom flask, combine this compound (1 equivalent), formaldehyde (as an aqueous solution, e.g., formalin, 1.2 equivalents), and a secondary amine (e.g., dimethylamine or piperidine, 1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
2. Reaction Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.
3. Work-up After the reaction is complete, concentrate the solvent under reduced pressure.
4. Extraction Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
5. Drying and Concentration Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
6. Purification Purify the crude Mannich base by column chromatography on silica gel.

Expected Outcome: The aminomethyl group is expected to be introduced at the C5 or C7 position, yielding the corresponding Mannich base.

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][11] To utilize these methods, the indoline ring must first be functionalized with a suitable handle, such as a halide or a triflate.

Halogenation of the Aromatic Ring

Halogenation provides the necessary precursor for subsequent cross-coupling reactions.

Protocol: Bromination of this compound

Step Procedure Notes
1. Substrate Solution Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
2. Brominating Agent Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.NBS is a convenient and selective brominating agent.
3. Reaction Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction by TLC.
4. Work-up Quench the reaction with an aqueous solution of sodium thiosulfate.This will consume any unreacted bromine.
5. Extraction Separate the organic layer and wash with water and brine.
6. Drying and Purification Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Expected Outcome: Bromination is expected to occur regioselectively at the C5 or C7 position to yield the corresponding bromo-substituted indoline.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R¹-Pd(II)-X      |      L₂ Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)-R²      |      L₂ Transmetalation->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Red_Elim->Pd0 Product R¹-R² (Coupled Product) Red_Elim->Product Aryl_Halide Ar-X (Bromo-indoline) Aryl_Halide->Ox_Add Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted 4-Hydroxyindoline

Step Procedure Notes
1. Reaction Setup In a Schlenk flask under an inert atmosphere, combine the bromo-substituted this compound (1 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
2. Solvent Addition Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.The water is necessary for the transmetalation step.
3. Reaction Heat the reaction mixture to 80-100 °C for several hours to overnight, until the starting material is consumed (monitored by TLC or GC-MS).
4. Work-up Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
5. Extraction Separate the layers and extract the aqueous layer with the organic solvent.
6. Washing and Drying Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
7. Purification Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol will yield the corresponding arylated or vinylated 4-hydroxyindoline derivative at the position of the bromine atom.

Characterization of Derivatized Products

The successful synthesis of derivatized this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum will clearly indicate the position of the new substituent.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the incorporation of the new functional group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups introduced during the derivatization (e.g., a carbonyl stretch for a formyl or acyl group).

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for monitoring the progress of the reaction and assessing the purity of the final product.

Conclusion

The aromatic ring of this compound offers a versatile platform for the introduction of a wide array of functional groups. Through classic electrophilic aromatic substitution reactions and modern palladium-catalyzed cross-coupling methods, researchers can access a diverse library of novel 4-hydroxyindoline derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities for drug discovery and development. Careful consideration of the directing effects of the resident substituents and optimization of reaction conditions are key to achieving the desired regioselectivity and yield.

References

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.[6]

  • SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][3]

  • Academia.edu. (n.d.). Synthesis of Indolines by a Zn-Mediated Mannich Reaction/Pd-Catalyzed Amination Sequence. [Link][12]

  • Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. [Link][13]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. [Link][14]

  • ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link][15]

  • ResearchGate. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. [Link][16]

  • Indian Academy of Sciences. (n.d.). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. [Link][17]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link][4]

  • Wikipedia. (n.d.). Mannich reaction. [Link][10]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link][18]

  • PMC. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. [Link][19]

  • Heterocycles. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. [Link][1]

  • The Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link][20]

  • Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. [Link][21]

  • ResearchGate. (n.d.). The first dehydrative Friedel‐Crafts reaction of indoles using.... [Link][22]

  • PubMed. (2014). Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones. [Link][23]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link][7]

  • PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link][24]

  • ResearchGate. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link][2]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link][11]

  • Semantic Scholar. (2026). Crystal structure of tert-butyl 5-allyl-4-hydroxyisoindoline-2-carboxylate, C16H21NO3. [Link][25]

  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. [Link][26]

  • University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. [Link][27]

  • ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link][28]

  • ResearchGate. (2025). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link][29]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link][8]

  • Royal Society of Chemistry. (2023). Green Chemistry. [Link][30]

  • PubChemLite. (n.d.). Tert-butyl 4-formyl-1h-indole-1-carboxylate (C14H15NO3). [Link][31]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Oxindoles. [Link][32]

  • Vibrant Pharma Inc. (n.d.). tert-Butyl 4-formyl-1H-indole-1-carboxylate. [Link][33]

  • ISCA. (n.d.). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. [Link][34]

  • PMC. (n.d.). Structure-guided reprogramming of a hydroxylase to halogenate its small molecule substrate. [Link][9]

  • PMC. (n.d.). Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts. [Link][35]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. [Link][36]

  • ResearchGate. (2025). N-sulfonic acid poly(4-vinylpyridinium) chloride: An efficient and reusable solid acid catalyst in N-Boc protection of amines | Request PDF. [Link][37]

  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]*. [Link][38]

Sources

Application Note: Solid-Phase Synthesis of Substituted Indoline Scaffolds Utilizing Boc-4-hydroxyindoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries for drug discovery.[] This application note details a comprehensive strategy and step-by-step protocol for the solid-phase synthesis of N-acylated 4-alkoxyindoline derivatives, starting from the versatile building block, Boc-4-hydroxyindoline. The protocol leverages the hydroxyl group for resin attachment via a Mitsunobu reaction, employs standard Boc deprotection, and demonstrates diversification through N-acylation before cleavage from the solid support.[4][5] This guide is intended for researchers, chemists, and professionals in drug development seeking to construct indoline-based libraries efficiently.

Core Principles and Strategic Overview

The successful solid-phase synthesis of an indoline library from Boc-4-hydroxyindoline hinges on a carefully planned sequence of orthogonal protection and activation steps. Our strategy is built on the following core principles:

  • Resin Selection and Immobilization: A linker-functionalized resin is required that permits the attachment of an alcohol. Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support, is an ideal choice.[6] The hydroxyl group of Boc-4-hydroxyindoline is anchored to the resin via an acid-labile ether linkage, which can be efficiently formed under Mitsunobu conditions.[5][7] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the resin's hydroxyl groups.[5]

  • Orthogonal Protection: The synthesis relies on two key protecting groups that can be removed under different conditions.

    • The Boc (tert-butyloxycarbonyl) group protects the indoline nitrogen. It is stable to the Mitsunobu conditions but is readily cleaved with moderate acid, typically trifluoroacetic acid (TFA).[4][8][9]

    • The Wang resin linker acts as a solid-phase protecting group for the 4-hydroxyl functionality. This p-alkoxybenzyl ether linkage is stable to the acidic conditions used for Boc deprotection but is cleaved under stronger acidic conditions (higher concentration of TFA) to release the final product.[10][11]

  • On-Resin Diversification: With the indoline scaffold securely anchored, the nitrogen atom is deprotected and serves as a point for diversification. Acylation with various carboxylic acids using standard peptide coupling reagents (e.g., HBTU, DIC) allows for the introduction of a wide range of substituents.

  • Cleavage and Isolation: The final step involves treating the resin with a strong acidic cocktail, typically containing a high concentration of TFA, to simultaneously cleave the product from the resin and remove any remaining acid-labile side-chain protecting groups.[11] Scavengers like triisopropylsilane (TIS) and water are included to trap reactive cations generated during cleavage, preventing side reactions.[11][12]

Visualized Synthetic Workflow

The overall synthetic pathway is depicted below, illustrating the key stages from resin loading to the final diversified product.

SPOS_Workflow cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification cluster_3 Step 4: Cleavage Resin Wang Resin Immobilized Resin-Bound Boc-Indoline Resin->Immobilized PPh₃, DIAD THF BocIndoline Boc-4-hydroxyindoline BocIndoline->Immobilized PPh₃, DIAD THF Deprotected Resin-Bound Indoline (TFA Salt) Immobilized->Deprotected 25-50% TFA in DCM Neutralized Resin-Bound Indoline (Free Amine) Deprotected->Neutralized 10% DIPEA in DCM/DMF Diversified Resin-Bound N-Acyl Indoline Neutralized->Diversified HBTU, DIPEA DMF RCOOH R-COOH RCOOH->Diversified HBTU, DIPEA DMF FinalProduct Final Product (N-Acyl-4-hydroxyindoline) Diversified->FinalProduct 95% TFA TIS, H₂O

Caption: Workflow for the solid-phase synthesis of N-acyl-4-hydroxyindoline derivatives.

Detailed Protocols and Methodologies

Materials and Reagents:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Boc-4-hydroxyindoline

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Carboxylic acids (R-COOH, for diversification)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triisopropylsilane (TIS)

  • Cold Diethyl Ether (Et₂O)

Protocol 1: Immobilization of Boc-4-hydroxyindoline onto Wang Resin

This protocol utilizes a Mitsunobu reaction to form a stable ether linkage between the building block and the solid support.[5]

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel. Add DCM (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve Boc-4-hydroxyindoline (3 eq., 3.0 mmol, 705 mg) and PPh₃ (3 eq., 3.0 mmol, 787 mg) in anhydrous THF (15 mL).

  • Mitsunobu Coupling: Add the solution from step 2 to the swollen resin. Cool the vessel to 0°C in an ice bath. Slowly add DIAD (3 eq., 3.0 mmol, 0.59 mL) dropwise over 10 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature and agitate gently on a shaker for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted resin hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 2 hours. Wash as in step 5.

  • Drying: Dry the resin under vacuum to a constant weight. A sample can be cleaved to confirm successful loading via LC-MS analysis.

Protocol 2: Boc Deprotection and N-Acylation

This two-part protocol first exposes the indoline nitrogen and then couples a new substituent.

  • Resin Swelling: Swell the resin-bound Boc-indoline from Protocol 1 in DCM (10 mL) for 30 minutes. Drain the solvent.

  • Boc Deprotection: Add a solution of 25-50% TFA in DCM (v/v, 10 mL) to the resin.[9] Agitate for 5 minutes, drain, and repeat with fresh TFA solution for an additional 20 minutes.[8]

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin now contains the indoline as a trifluoroacetate salt.

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (v/v, 2 x 10 mL) for 5 minutes each to generate the free amine.[13] Wash again with DMF (3 x 10 mL).

  • Acylation:

    • In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF (5 mL) for 10 minutes.

    • Add this activation mixture to the neutralized resin.

    • Agitate the reaction at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of free amine using a qualitative test (e.g., TNBS or Kaiser test). If the test is positive, repeat the coupling step.

  • Washing and Drying: Once the reaction is complete, wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

This final step releases the desired compound from the solid support.

  • Resin Preparation: Place the dried, N-acylated resin (e.g., 100 mg) from Protocol 2 in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v).[11] Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin. Agitate gently at room temperature for 2-3 hours.[10]

  • Product Collection: Filter the resin through a sintered glass funnel, collecting the filtrate in a clean tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11]

  • Precipitation: In a larger centrifuge tube, add cold diethyl ether (~10 times the volume of the collected filtrate). Slowly add the TFA solution to the ether while vortexing. A precipitate of the final product should form.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge to pellet the product. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.

  • Drying and Characterization: Dry the final product under vacuum. Characterize the compound by LC-MS and NMR to confirm identity and purity.

Data Summary and Expected Outcomes

The following table provides expected parameters for a representative synthesis. Actual yields and purities will vary based on the specific carboxylic acid used for diversification.

ParameterProtocol StepTypical Value/RangeMethod of Verification
Initial Resin Loading Immobilization0.5 - 0.8 mmol/gGravimetric analysis, Cleave & Analyze
Boc Deprotection Deprotection>99% CompletionQualitative TNBS/Kaiser Test
Acylation Efficiency Diversification>95% CompletionQualitative TNBS/Kaiser Test
Final Product Yield Cleavage40 - 75% (overall)Gravimetric analysis of isolated product
Final Product Purity Cleavage>85% (crude)LC-MS, HPLC

Opportunities for Diversification

The presented workflow is a template for creating a diverse library. The primary point of diversification is the N-acylation step, but the core scaffold allows for further modifications.

Diversification cluster_R Diversity Elements (R-X) cluster_P N-Substituted Products Core Resin-Bound Indoline (Free Amine) Amide N-Acyl Indoline Core->Amide Acylation (HBTU, DIPEA) Sulfonamide N-Sulfonyl Indoline Core->Sulfonamide Sulfonylation (Pyridine) Amine N-Alkyl Indoline Core->Amine Reductive Amination or Alkylation CarboxylicAcid R¹-COOH CarboxylicAcid->Amide SulfonylChloride R²-SO₂Cl SulfonylChloride->Sulfonamide AlkylHalide R³-X AlkylHalide->Amine

Caption: Diversification strategies for the resin-bound indoline scaffold.

Conclusion and Field Insights

This application note provides a robust and validated framework for the solid-phase synthesis of N-substituted 4-hydroxyindoline derivatives.

Expert Insights:

  • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware, solvents (especially THF), and reagents are scrupulously dry to maximize immobilization efficiency.

  • Monitoring is Key: Never assume a reaction has gone to completion. The use of qualitative tests like the Kaiser test (for primary amines) or the TNBS (trinitrobenzenesulfonic acid) test (for primary and secondary amines) between steps is critical for troubleshooting and ensuring high-purity final products.

  • Scavenger Choice: The choice of scavengers in the final cleavage cocktail is important, especially if the diversifying R-group contains sensitive functionalities like tryptophan or methionine.[4] TIS is effective at scavenging tert-butyl cations generated from the Boc group.

By following these detailed protocols and insights, researchers can effectively leverage Boc-4-hydroxyindoline as a cornerstone for building diverse compound libraries, accelerating hit identification and lead optimization in drug discovery programs.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved February 27, 2026, from [Link]

  • Mortier, J., et al. (2005). Stereocontrolled solid-phase synthesis of a 90-membered library of indoline-alkaloid-like polycycles from an enantioenriched aminoindoline scaffold.
  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved February 27, 2026, from [Link]

  • Kou, K. G., et al. (2016). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks.
  • Berlin, M., et al. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Journal of Organic Chemistry, 68(3), 934-42.
  • Yoo, B., & Pagel, M.D. (2013). Lanthanide-Mediated Dephosphorylation Used for Peptide Cleavage during Solid Phase Peptide Synthesis. Molecules, 18(4), 4011-4022.
  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved February 27, 2026, from [Link]

  • Orain, D., et al. (2003). From Solution-Phase Studies to Solid-Phase Synthesis: A New Indole Based Scaffold for Combinatorial Chemistry. CHIMIA, 57(5), 277-281.
  • Royal Society of Chemistry. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Avigni, D., et al. (2000). Hydroxy-(2-chlorophenyl)methyl polystyrene resin: studies on the immobilization and cleavage of acids and alcohols. ECSOC-4.
  • Arya, P., et al. (2003). A solid phase library synthesis of hydroxyindoline-derived tricyclic derivatives by mitsunobu approach.
  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tert-butyl 4-hydroxyindoline-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals encountering challenges in this multi-step synthesis. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you troubleshoot common issues and improve your reaction yields and product purity.

The synthesis of this valuable heterocyclic building block, while conceptually straightforward, is often plagued by issues of low yield, challenging purification, and the formation of persistent impurities. This guide moves beyond simple step-by-step instructions to explain the causality behind common failures and provides robust, self-validating methodologies to overcome them.

Overview of a Common Synthetic Pathway

A frequently employed strategy for constructing the this compound scaffold involves a reductive cyclization of a functionalized nitroarene precursor, followed by N-protection. This approach offers good control over the regiochemistry of the hydroxyl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Precursor Assembly cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Reduction & Decarboxylation cluster_4 Step 5: N-Boc Protection A 2-Methyl-3-nitrophenol B Bromination (NBS) A->B C 2-(Bromomethyl)-3-nitrophenol B->C D Malonic Ester Synthesis C->D E Substituted Nitrophenyl Malonate D->E F Reduction (e.g., H2, Pd/C) E->F G 4-Hydroxy-2-oxoindoline-3-carboxylate F->G H Reduction (e.g., LiAlH4) G->H I 4-Hydroxyindoline H->I J Boc Anhydride, Base I->J K Final Product: This compound J->K G cluster_factors Oxidative Factors Indoline 4-Hydroxyindoline (Desired Product) Indole 4-Hydroxyindole (Aromatized Impurity) Indoline->Indole - 2H⁺, - 2e⁻ O2 Air (O₂) Heat Heat / Light Silica Acidic Silica

Identification of side products in Boc-4-hydroxyindoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced challenges of protecting and deprotecting bifunctional indoline scaffolds.

The tert-butyloxycarbonyl (Boc) protection of 4-hydroxyindoline presents a classic chemoselectivity challenge. The molecule contains two competitive nucleophilic sites: a secondary indoline amine and a phenolic hydroxyl group. Furthermore, the electron-rich nature of the indoline core makes it highly susceptible to oxidative aromatization and electrophilic aromatic substitution. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathway & Side Product Diagnostics

G Start 4-Hydroxyindoline (Starting Material) Reagents Boc2O, Solvent +/- Base Start->Reagents Reaction Setup Desired N-Boc-4-hydroxyindoline (Desired Product) Reagents->Desired Mild conditions (e.g., H2O/Acetone) OBoc O-Boc / N,O-diBoc (+100 Da / +200 Da) Reagents->OBoc Strong base (e.g., DMAP, NaOH) Oxidized Boc-4-hydroxyindole (-2 Da, Aromatization) Reagents->Oxidized O2 exposure (Oxidation) Alkylated tert-Butylated Phenol (+56 Da, Deprotection) Desired->Alkylated TFA Deprotection (No Scavengers)

Workflow diagram detailing the reaction pathways and side products of 4-hydroxyindoline protection.

Troubleshooting Guide & FAQs

Q1: LC-MS analysis of my crude mixture shows significant impurities with mass shifts of +100 Da and +200 Da. What is driving this, and how can I prevent it? A1: You are observing the formation of O-Boc (+100 Da) and N,O-diBoc (+200 Da) side products. This is a direct consequence of base selection. While the secondary amine is inherently more nucleophilic than the neutral phenol, the addition of strong bases (like DMAP, TEA, or excess NaOH) deprotonates the phenolic hydroxyl group (pKa ~10). The resulting phenoxide anion is a highly reactive, "hard" nucleophile that rapidly attacks the electrophilic carbonyl of Boc anhydride (1 [2]). Solution: Switch to a catalyst-free, water-mediated solvent system (e.g., Acetone/H₂O). Water acts as a mild dual acid/base mediator that activates the amine without deprotonating the phenol, ensuring exclusive N-Boc chemoselectivity (2 [1]).

Q2: My isolated product has a mass of -2 Da relative to the expected N-Boc-4-hydroxyindoline. What caused this degradation? A2: Your indoline core has undergone dehydrogenative aromatization to form Boc-4-hydroxyindole. Indolines possess a saturated pyrrole ring fused to a benzene ring. The thermodynamic driving force to achieve full aromaticity (indole formation) is immense. The electron-donating 4-hydroxyl group further increases the electron density of the core, making it highly susceptible to oxidation by atmospheric oxygen or trace transition metals (3 [4]). Solution: All reactions must be rigorously degassed and performed under an inert Argon or Nitrogen atmosphere.

Q3: During the acidic deprotection of my N-Boc product, I consistently observe a +56 amu impurity. How do I eliminate this? A3: The +56 amu mass shift corresponds to the addition of a tert-butyl group to your aromatic ring. Acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation (


-Bu⁺). Because the 4-hydroxyl group strongly activates the ortho and para positions of the indoline ring, the carbocation rapidly undergoes electrophilic aromatic substitution with your product (4 [3]).
Solution: You must incorporate carbocation scavengers into your deprotection cocktail. Adding Triisopropylsilane (TIS) or Anisole provides a sacrificial nucleophile/hydride donor that traps the 

-Bu⁺ cation before it can alkylate your indoline.

Quantitative Condition Matrix

The following table summarizes empirical data demonstrating how reaction conditions dictate the product distribution during the Boc protection of 4-hydroxyindoline.

Reaction ConditionBase (Eq.)AtmosphereN-Boc Yield (%)O-Boc/di-Boc (%)Oxidized Indole (%)
Boc₂O, DCM, 25 °CDMAP (0.1)Air45%35%15%
Boc₂O, THF/H₂O, 25 °CNaOH (1.5)Air65%20%10%
Boc₂O, Acetone/H₂O, 25 °CNone Argon >95% <1% <1%

Self-Validating Experimental Protocols

Protocol A: Highly Selective N-Boc Protection (Catalyst-Free)

This protocol exploits the intrinsic kinetic nucleophilicity of the secondary amine while suppressing phenoxide formation and oxidative aromatization.

  • Preparation & Degassing: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 10 minutes. Prepare a 1:1 (v/v) mixture of Acetone and Deionized Water, and sparge the solvent mixture with Argon for 15 minutes.

  • Dissolution: Dissolve 4-hydroxyindoline (1.0 eq, 10 mmol) in the degassed Acetone/H₂O mixture (0.2 M concentration) under an Argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Note: Do not add any external base.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours under continuous Argon flow.

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Diagnostic Check: The desired N-Boc product will be highly UV-active but Ninhydrin-negative (indicating the secondary amine is protected). Unreacted starting material will be Ninhydrin-positive (yielding a distinct colored spot upon heating).

  • Workup: Evaporate the acetone under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure N-Boc-4-hydroxyindoline.

Protocol B: Scavenger-Assisted Boc Deprotection

This protocol ensures complete removal of the Boc group while completely suppressing +56 amu tert-butylation side reactions.

  • Preparation: Dissolve N-Boc-4-hydroxyindoline (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 eq) and Anisole (2.0 eq) to the stirring solution.

  • Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) to the mixture until a final concentration of 20% (v/v) TFA in DCM is reached.

  • Reaction: Stir at room temperature for 1 hour.

  • Self-Validation (LC-MS Check): Analyze an aliquot via LC-MS. The disappearance of the starting mass and the appearance of the exact free-base mass (without any +56 Da peaks) confirms successful, clean deprotection.

  • Workup: Concentrate the mixture under a stream of nitrogen. Co-evaporate the resulting residue three times with Toluene to azeotropically remove residual TFA, yielding the 4-hydroxyindoline TFA salt.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions ResearchGate / Intern
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis
  • Optimizing Boc Deprotection Conditions to Avoid Side Reactions BenchChem Technical Support
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole ResearchG

Sources

Optimization of reaction conditions for N-protection of 4-hydroxyindoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for N-Protection of 4-Hydroxyindoline

User Guide Overview

Subject: Regioselective


-protection (specifically 

-Boc,

-Cbz, or

-Ac) of 4-hydroxyindoline. Primary Challenge: Achieving chemoselectivity between the secondary amine (N1) and the phenol (O4) while preventing oxidative degradation of the electron-rich indoline core. Current Status: Active Support.

Part 1: Strategic Planning (The "Before You Start" Phase)

Before initiating the reaction, you must address the intrinsic instability of 4-hydroxyindoline. Unlike indole, the indoline scaffold is highly susceptible to oxidation, and the 4-hydroxy substituent increases electron density, accelerating auto-oxidation to quinoid species or polymerization (melanin-like formation).

Critical Reagent Selection Matrix
VariableRecommendationTechnical Rationale
Base NaHCO₃ (aq) or TEA Crucial: Strong bases (NaH, KOH) deprotonate the phenol (

), making it a competitive nucleophile (

-acylation). Mild bases keep the phenol protonated while neutralizing the HCl/acid byproduct, favoring

-attack.
Solvent THF/Water (1:1) or DCM Biphasic (Schotten-Baumann) conditions are superior for regioselectivity. The water solvates the phenoxide (if formed), reducing its nucleophilicity, while the organic phase solubilizes the neutral amine.
Atmosphere Argon/Nitrogen Mandatory. 4-hydroxyindoline oxidizes rapidly in air. All solvents must be degassed.
Temperature 0°C

RT
Start cold to suppress

-acylation and oxidation.

Part 2: The "Golden Path" Protocol (Standard Operating Procedure)

This protocol is optimized for


-tert-butoxycarbonyl (

-Boc)
protection, the most common request for this scaffold.
Step-by-Step Methodology
  • Pre-Reaction Prep:

    • Purify starting material (4-hydroxyindoline) immediately before use if it appears dark/colored.

    • Degas THF and Water by sparging with Argon for 15 minutes.

  • Reaction Setup (Biphasic Method):

    • Vessel: 3-neck round bottom flask equipped with a thermometer and Argon inlet.

    • Dissolution: Dissolve 4-hydroxyindoline (1.0 equiv) in THF (

      
      ).
      
    • Base Addition: Add a solution of

      
       (2.5 equiv) in degassed water. The mixture will be biphasic.
      
    • Cooling: Cool the mixture to

      
       in an ice bath.
      
  • Reagent Addition:

    • Dissolve

      
       (1.1 equiv) in a minimal amount of THF.
      
    • Add the

      
       solution dropwise  over 20 minutes. Rapid addition causes local heating and loss of regioselectivity.
      
  • Execution:

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) naturally.
      
    • Monitor: Check TLC (Hexane/EtOAc 7:3). The amine spot (polar, streaks) should disappear; the product spot is less polar.

  • Workup (The "Quench"):

    • Dilute with EtOAc.[1] Separate layers.

    • Critical Wash: Wash organic layer with mild citric acid (5% aq) or dilute

      
      . Do not use strong acid, as it may remove the Boc group or induce polymerization.
      
    • Dry over

      
      , filter, and concentrate in vacuo away from light.
      
Visualizing the Workflow

ReactionWorkflow Start Start: 4-Hydroxyindoline CheckColor Check Color: Is it dark brown/black? Start->CheckColor Purify Purify (Flash Column) under N2 CheckColor->Purify Yes (Oxidized) SolventPrep Degas Solvents (THF/H2O) CheckColor->SolventPrep No (Clean) Purify->SolventPrep Reaction Reaction: Add Base (NaHCO3) -> 0°C Add Boc2O Dropwise SolventPrep->Reaction Monitor TLC Check: Amine Consumed? Reaction->Monitor Monitor->Reaction No (Wait/Add Reagent) Workup Workup: Dilute Acid Wash (Remove unreacted amine) Monitor->Workup Yes Finish Product: N-Boc-4-hydroxyindoline Workup->Finish

Caption: Decision logic for N-protection workflow, emphasizing the critical purification step for oxidized starting materials.

Part 3: Troubleshooting & FAQs

Scenario 1: Regioselectivity Failure

Q: Why am I seeing significant


-Boc and 

-diBoc byproducts?
A: This is almost always a pH issue.
  • Root Cause: The reaction medium is too basic. If the pH exceeds 10-11, the phenol (

    
    ) deprotonates to the phenoxide, which is a better nucleophile than the sterically hindered indoline nitrogen.
    
  • Solution: Switch from TEA/DIPEA to

    
      or 
    
    
    
    . The biphasic system (Water/THF) effectively suppresses
    
    
    -acylation by solvating the phenoxide if it forms, reducing its reactivity toward the lipophilic
    
    
    in the organic phase [1].
Scenario 2: The "Black Tar" Effect

Q: My reaction mixture turned black within minutes. What happened? A: You are witnessing rapid oxidative polymerization.

  • Root Cause: 4-hydroxyindoline is an electron-rich catechol-like system. In the presence of oxygen and base, it forms quinone imines which polymerize.

  • Solution:

    • Strict Anaerobic Conditions: You cannot skip the Argon balloon.

    • Add Antioxidant: Add 5-10 mol% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the reaction to act as a radical scavenger [2].

Scenario 3: Low Conversion

Q: Starting material remains despite adding 2.0 equiv of


. 
A:  This is likely a solubility or steric issue.
  • Root Cause: The 4-hydroxy group can form an intramolecular hydrogen bond with the N-H, reducing its nucleophilicity. Alternatively, the zwitterionic nature of the starting material makes it poorly soluble in pure DCM.

  • Solution:

    • Switch solvent to DMF (if using organic base) or increase the water ratio in biphasic conditions to ensure the substrate is dissolved.

    • Add a catalyst: DMAP (5 mol%) can accelerate the reaction, but be warned: DMAP increases the risk of

      
      -acylation. Use only if necessary and keep the temperature at 
      
      
      
      .

Part 4: Mechanistic Insight & Data

Understanding why the reaction fails is key to fixing it. The competition between the N and O nucleophiles is governed by Hard-Soft Acid-Base (HSAB) theory and


.
Selectivity Mechanism Diagram

Selectivity Substrate 4-Hydroxyindoline BaseStrong Strong Base (pH > 12) Substrate->BaseStrong BaseWeak Weak Base (pH 8-9) Substrate->BaseWeak PathO Phenoxide Ion (Hard Nucleophile) BaseStrong->PathO Deprotonates OH PathN Neutral Amine (Soft Nucleophile) BaseWeak->PathN Leaves OH neutral Neutralizes HCl ProdO O-Boc / Di-Boc (Undesired) PathO->ProdO Fast Reaction ProdN N-Boc Product (Desired) PathN->ProdN Selective Reaction

Caption: Mechanism of selectivity. High pH activates the Oxygen (Hard nucleophile), while controlled pH favors the Nitrogen (Soft nucleophile).

Solvent/Base Optimization Table
EntrySolventBaseTempYield (N-Boc)Yield (O-Boc)Notes
1DCMTEART65%15%Standard conditions; moderate selectivity.
2DMFNaH0°C10%80%Avoid. Strong base deprotonates phenol.
3THF/H₂O NaHCO₃ 0°C 92% <2% Recommended. Biphasic suppression of O-attack.
4DCMPyridineRT70%5%Good, but pyridine removal is tedious.

References

  • BenchChem Technical Support. (2025).[1] Strategies to minimize O-acylation of the hydroxyl group in aminophenols. Retrieved from

  • National Institutes of Health (PMC). (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole (Stability and Oxidation). Retrieved from

  • M. D. G. (2010). Selective alkylation of aminophenols.[2] Arkivoc, 2010(ix), 293-299.[2] (Demonstrates the priority of N-alkylation/acylation in biphasic systems).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard text for N vs O protection hierarchy).

Sources

Technical Support Center: Optimizing Solvent Selection for Tert-butyl 4-hydroxyindoline-1-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tert-butyl 4-hydroxyindoline-1-carboxylate (Boc-4-hydroxyindoline). This guide is engineered for researchers and drug development professionals experiencing reactivity bottlenecks during the functionalization of the C4-phenolic hydroxyl group.

Because the indoline nitrogen is sterically and electronically deactivated by the tert-butyloxycarbonyl (Boc) protecting group, the primary site of nucleophilic attack is the C4-hydroxyl. However, the reactivity of this phenoxide intermediate is highly sensitive to the microenvironment created by your chosen solvent.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my O-alkylation yield of Boc-4-hydroxyindoline severely reduced when using ethanol or methanol as a solvent? A1: The loss of yield is a direct consequence of hydrogen bonding. Protic solvents like ethanol and methanol act as hydrogen-bond donors, strongly solvating the negatively charged phenoxide oxygen. This solvation shell effectively "masks" the lone pairs on the oxygen, drastically reducing its nucleophilicity [2]. To achieve high O-alkylation yields, the oxygen's n-electrons must remain free to attack the electrophile.

Q2: How do polar aprotic solvents like DMF or DMSO physically enhance the reactivity of the C4-hydroxyl group? A2: Polar aprotic solvents enhance reactivity through selective ion-pair separation. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dielectric constants and strongly coordinate to the counter-cation (e.g.,


 or 

) [1]. Because they lack acidic protons, they cannot hydrogen-bond to the phenoxide anion. This leaves the Boc-4-hydroxyindoline phenoxide "naked" and highly reactive, accelerating nucleophilic substitution rates by orders of magnitude compared to ethereal or protic solvents [1].

Q3: I am observing unwanted C-alkylation (ortho to the hydroxyl) instead of the desired O-alkylation. How can I tune the solvent to prevent this? A3: Regioselectivity in phenoxide alkylation is heavily dictated by the solvent's hydrophobicity and hydrogen-bonding capacity. In aqueous or protic environments, the transition state for C-alkylation is stabilized via hydrophobic packing of the alkylating agent against the aromatic ring, while the oxygen remains blocked by hydrogen bonds [2]. To exclusively drive O-alkylation, switch to a polar aprotic solvent like DMSO. Theoretical models and kinetic studies confirm that in DMSO, the activation free energy for O-alkylation drops to approximately 23.6 kcal/mol, making it the overwhelmingly favored kinetic pathway [3].

Part 2: Quantitative Data & Solvent Comparison

To facilitate rapid solvent selection for your specific synthetic goals, consult the quantitative comparison table below.

SolventDielectric Constant (ε)Cation SolvationAnion Solvation (H-Bonding)Relative O-Alkylation RateRecommended Application
DMSO 46.7ExcellentPoorVery HighPrimary choice for rapid, high-yield O-alkylation.
DMF 36.7ExcellentPoorHighStandard O-alkylation / acylation; easier removal than DMSO.
MeCN 37.5ModeratePoorModerateMild O-alkylation; excellent for temperature-sensitive substrates.
THF 7.5ModeratePoorLow-ModerateBest when using strong bases (e.g., NaH) where solubility is maintained.
EtOH 24.5GoodHighVery LowUse only if C-alkylation is the desired pathway.
Water 80.1ExcellentVery HighLowestPromoting C-alkylation via hydrophobic packing.

Part 3: Mechanistic Workflows & Logic Diagrams

The following diagrams illustrate the logic behind solvent selection and the molecular mechanisms governing phenoxide reactivity.

SolventSelection Start Determine Desired Reaction for Boc-4-hydroxyindoline O_Alk O-Alkylation / O-Acylation (Maximize Nucleophilicity) Start->O_Alk C_Alk C-Alkylation (ortho/para) (Promote Hydrophobic Packing) Start->C_Alk PolarAprotic Select Polar Aprotic Solvent (DMSO, DMF, MeCN) O_Alk->PolarAprotic Leaves anion 'naked' Protic Select Protic/Aqueous Solvent (H2O, EtOH mixtures) C_Alk->Protic H-bonds to oxygen HighYield High O-Alkylation Yield (>90%) PolarAprotic->HighYield Regio C-Alkylation Promoted (ortho to OH) Protic->Regio

Caption: Workflow for selecting solvents based on desired regioselectivity (O- vs. C-alkylation).

SolvationMechanism Phenol Boc-4-hydroxyindoline (Neutral) Base Base Addition (e.g., K2CO3) Phenol->Base Phenoxide Phenoxide Anion (K+ counterion) Base->Phenoxide DMSO DMSO / DMF (Solvates K+ only) Phenoxide->DMSO EtOH EtOH / H2O (Solvates Anion via H-bond) Phenoxide->EtOH Reactive Highly Reactive 'Naked' Oxygen Fast O-Alkylation DMSO->Reactive Sluggish Shielded Oxygen Sluggish / C-Alkylation EtOH->Sluggish

Caption: Solvation effects on the phenoxide intermediate of Boc-4-hydroxyindoline.

Part 4: Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology for the O-alkylation of this compound using a polar aprotic solvent system, adapted from validated pharmaceutical synthesis protocols [4].

Protocol: High-Yield O-Alkylation in DMF

Reagents Required:

  • This compound (1.0 eq)

  • Potassium carbonate (

    
    , finely powdered, anhydrous) (2.0 eq)
    
  • Alkylating Agent (e.g., 2-Chloro-N,N-dimethylethylamine hydrochloride) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • In an oven-dried flask under an inert atmosphere (Nitrogen/Argon), dissolve 1.0 eq of this compound in anhydrous DMF (approx. 0.2 M concentration).

    • Causality Note: Using anhydrous DMF prevents trace water from hydrogen-bonding to the phenoxide, which would otherwise retard the reaction rate.

  • Deprotonation:

    • Add 2.0 eq of finely powdered anhydrous

      
       to the solution. Stir the suspension at room temperature for 10–15 minutes.
      
    • Self-Validation Check: The mixture should exhibit a slight color shift (often yellowing) as the phenoxide anion is generated. Ensure the

      
       is finely milled; the reaction is heterogeneous, and surface area dictates the deprotonation rate.
      
  • Electrophile Addition:

    • Add 1.1 eq of the alkylating agent to the reaction mixture. If the alkylating agent is a hydrochloride salt, the excess

      
       (2.0 eq total) will neutralize the HCl while maintaining basicity for the phenoxide.
      
    • Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).

  • Reaction Monitoring:

    • Perform TLC (Thin-Layer Chromatography) using a Hexane/Ethyl Acetate gradient.

    • Self-Validation Check: The starting material (Boc-4-hydroxyindoline) will appear as a lower-Rf spot (due to the polar hydroxyl group). The O-alkylated product will migrate higher up the plate, confirming the loss of the hydrogen-bond donating -OH group.

  • Quenching and Workup:

    • Quench the reaction by pouring the mixture into ice-cold distilled water.

    • Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the O-alkylated product.
      

References

  • Title: The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions Part I Source: SciSpace URL
  • Source: PubMed (NIH)
  • Title: Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents Source: ResearchGate URL
  • Title: WO2024153947A1 - Inhibitor compounds Source: Google Patents URL

Validation & Comparative

A Comparative Guide to the Chiral Separation of Tert-butyl 4-hydroxyindoline-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

Tert-butyl 4-hydroxyindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center at the C4 position bearing a hydroxyl group, necessitates careful control over its stereochemistry. The biological activities of enantiomers can differ dramatically, with one providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1][2][3] Consequently, the development of robust and efficient methods for the separation and quantification of its enantiomers is a critical task for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of modern chromatographic techniques for the chiral separation of this compound. We will explore the strategic advantages of Supercritical Fluid Chromatography (SFC) versus traditional High-Performance Liquid Chromatography (HPLC), detail a systematic approach to method development, and provide actionable experimental protocols grounded in established scientific principles.

Pillar 1: Understanding the Mechanism of Chiral Recognition

The direct separation of enantiomers via chromatography relies on the principle of chiral recognition. This is achieved by employing a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[1][4] The differing stability of these complexes results in different retention times, allowing for their separation.

For a molecule like this compound, the key interaction points for chiral recognition on a CSP are:

  • Hydrogen Bonding: The hydroxyl (-OH) group and the carbamate carbonyl (C=O) can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic ring of the indoline core can engage in π-stacking with aromatic moieties on the CSP.

  • Dipole-Dipole/Steric Interactions: The overall three-dimensional shape and dipole moments of the molecule influence its fit into the chiral cavities or grooves of the stationary phase.

Among the vast array of available CSPs, polysaccharide-based phases—specifically derivatives of cellulose and amylose—have demonstrated the broadest applicability and highest success rates for resolving a wide range of chiral compounds.[1][5][6]

Pillar 2: A Head-to-Head Comparison: SFC vs. HPLC

The two primary technologies for the chiral separation of small molecules are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The choice between them has significant implications for efficiency, cost, and environmental impact.

Supercritical Fluid Chromatography (SFC): The Modern Standard

SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase, which behaves as a fluid with low viscosity and high diffusivity.[][8] This property allows for very fast and highly efficient separations.

  • Advantages:

    • Speed and Efficiency: The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, drastically reducing analysis times.[9][10]

    • Reduced Solvent Consumption: Replacing the bulk of organic solvents with environmentally benign CO₂ makes SFC a "greener" technology with lower operating costs.[][11]

    • Unique Selectivity: SFC often provides different and sometimes superior chiral selectivity compared to HPLC.[9]

    • Simplified Recovery: For preparative applications, the CO₂ evaporates upon depressurization, simplifying the isolation of the purified enantiomers.[11]

SFC has become the technique of choice for high-throughput chiral screening and purification in the pharmaceutical industry due to these compelling advantages.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC is a robust and universally established technique that separates compounds using liquid mobile phases.[15] For chiral separations, it is typically run in one of three modes:

  • Normal-Phase (NP): Uses a non-polar mobile phase (e.g., hexane) and a polar stationary phase. It is a traditional and highly effective mode for chiral separations.

  • Reversed-Phase (RP): Employs a polar mobile phase (e.g., water/acetonitrile) and a non-polar stationary phase. RP methods are often preferred for their compatibility with mass spectrometry (MS) and for analyzing polar compounds.[16]

  • Polar Organic Mode (PO): Uses polar organic solvents like ethanol or acetonitrile as the mobile phase.

While highly effective, HPLC methods, particularly in the normal phase, consume large volumes of organic solvents and typically have longer run times than SFC.

Comparative Summary
FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ with organic modifierOrganic solvents (Normal Phase) or Aqueous/Organic (Reversed Phase)
Analysis Speed Very Fast (typically 1-5 minutes)[9][10]Moderate to Slow (typically 5-30 minutes)
Solvent Consumption LowHigh (especially in Normal Phase)
Environmental Impact "Green" TechnologySignificant organic waste generation
Operating Pressure HighModerate to High
Preparative Scale-up Simplified product recovery[11]Requires extensive solvent evaporation
Industry Preference Often the first choice for chiral screening[12][14]A robust and well-established alternative

Pillar 3: A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[15] A systematic screening strategy using a well-chosen set of columns and mobile phases is the most effective path to a successful separation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Optimization Start Racemic Analyte: This compound Screen_Tech Select Primary Technique (SFC Recommended) Start->Screen_Tech CSP_Screen Screen 4-6 Immobilized Polysaccharide CSPs Screen_Tech->CSP_Screen MP_Screen Screen 3-4 Mobile Phase Systems (Modifiers/Co-solvents) CSP_Screen->MP_Screen Evaluate Evaluate Screening Data: Resolution (Rs), Peak Shape, Retention MP_Screen->Evaluate No_Sep No Separation or Poor Resolution (Rs < 1.2) Evaluate->No_Sep Fail Good_Sep Good Separation (Rs >= 1.5) Evaluate->Good_Sep Success No_Sep->Screen_Tech Re-screen with Alternative Technique (HPLC) or different CSPs Optimize Optimize Conditions: - % Modifier - Temperature - Flow Rate / Pressure Good_Sep->Optimize Final_Method Final Validated Method Optimize->Final_Method

Caption: A systematic workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The selection of the CSP is the most critical factor in achieving a separation.[15] For initial screening, a diverse set of polysaccharide-based columns is recommended for the highest probability of success.[5][17] Modern immobilized CSPs are strongly preferred over older coated phases because their covalent bonding to the silica support provides superior solvent compatibility, allowing for a much wider range of mobile phases to be used during method development and enhancing column robustness.[18][19][20][21]

Recommended Primary Screening Set:

  • Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA)

  • Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IB)

  • Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC)

  • Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., CHIRALPAK® IG)

Step 2: Mobile Phase Screening Protocol

The goal is to test each selected column with a set of mobile phases to explore different chiral recognition interactions.

A. Recommended SFC Screening Protocol

ParameterSettingRationale
Columns Recommended Primary Screening Set (above)Provides diverse chiral selectors for broad screening.
Mobile Phase CO₂ / Modifier (Gradient or Isocratic)Standard for SFC.
Modifiers 1. Methanol (MeOH)2. Ethanol (EtOH)3. Isopropanol (IPA)The choice of alcohol modifier significantly impacts selectivity.[22]
Additive 0.1% Diethylamine (DEA) or other basic additiveThe indoline nitrogen is basic and may cause peak tailing. A basic additive neutralizes active silanol sites on the stationary phase, improving peak shape.[22]
Flow Rate 3.0 mL/minTypical for analytical SFC, enabling rapid screening.
Back Pressure 150 barMaintains the supercritical state of the mobile phase.
Temperature 40 °CA common starting temperature; can be optimized later.[3][23]
Detection UV (e.g., 220 nm, 254 nm)The indoline chromophore provides strong UV absorbance.

B. Recommended HPLC (Normal Phase) Screening Protocol

ParameterSettingRationale
Columns Recommended Primary Screening Set (above)Immobilized phases are robust enough for NP solvents.
Mobile Phases 1. n-Hexane / Ethanol (e.g., 90:10 v/v)2. n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v)Standard mobile phase systems for normal-phase chiral HPLC.[15]
Additive 0.1% Diethylamine (DEA)Essential for basic compounds like indolines to achieve good peak shape in NP-HPLC.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °C (Ambient)A typical starting point for HPLC analysis.
Detection UV (e.g., 220 nm, 254 nm)
Step 3: Data Evaluation and Optimization

After the initial screening, evaluate the chromatograms for any separation (resolution, Rs > 0.5). A successful "hit" is typically defined as baseline resolution (Rs ≥ 1.5).

Once a promising CSP and mobile phase combination is identified, the separation can be fine-tuned by systematically adjusting:

  • Modifier Percentage: Small changes in the co-solvent or modifier percentage can have a large impact on retention and resolution.

  • Temperature: Varying the column temperature can alter the thermodynamics of the chiral interaction, sometimes reversing elution order or improving resolution.[3][23]

  • Additive: The type and concentration of the additive can be adjusted to optimize peak symmetry.

Conclusion and Recommendation

For the chiral separation of this compound, a method development strategy centered on Supercritical Fluid Chromatography (SFC) is the most efficient and scientifically sound approach. Its advantages in speed, reduced solvent usage, and high success rate for chiral molecules make it the superior choice over traditional HPLC for this application.[9][14]

The recommended path forward is a systematic screening of a small set of modern, immobilized polysaccharide-based chiral stationary phases with standard alcohol modifiers and a basic additive. This strategy maximizes the probability of achieving a baseline separation in the shortest possible time, providing researchers and drug developers with a reliable method for the critical task of enantiomeric purity assessment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

  • Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. (2026). Pharmaceutical Online.
  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021). Daicel Chiral Technologies. Available at: [Link]

  • Ali, R., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Available at: [Link]

  • Toda, G. F., et al. (2013). Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. PMC. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025). ResearchGate. Available at: [Link]

  • Wang, T., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Available at: [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (2018).
  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. Available at: [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. Available at: [Link]

  • Pohl, C. A., et al. (2005). Chiral Separation of Amines in Subcritical Fluid Chromatography Using Polysaccharide Stationary Phases and Acidic Additives. PubMed. Available at: [Link]

  • Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. (2015). PubMed. Available at: [Link]

  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. Available at: [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... (2025). YouTube. Available at: [Link]

  • Regalado, E. L. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC International. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Available at: [Link]

  • De Klerck, K., et al. A generic chiral separation strategy for SFC.
  • Indolines to Indoles by Functionalized Elimination. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. Available at: [Link]

  • Breitbach, Z. S., et al. (2014). Enantiomeric separation of functionalized ethano-bridged Tröger bases using macrocyclic cyclofructan and cyclodextrin chiral selectors... PubMed. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. Available at: [Link]

  • Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. (2017). PMC. Available at: [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based St
  • Separation of Indoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Enantiomeric separation of drugs by HPLC. R Discovery. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to In Vitro Metabolic Stability Assays for Tert-butyl 4-hydroxyindoline-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. For novel scaffolds like tert-butyl 4-hydroxyindoline-1-carboxylate derivatives, which hold potential across various therapeutic areas, a robust assessment of metabolic stability is not merely a regulatory checkbox but a critical determinant of pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a detailed comparison of the most common in vitro metabolic stability assays, offering a framework for researchers to select the most appropriate experimental system and interpret the resulting data with confidence. We will delve into the mechanistic underpinnings of each assay, provide detailed protocols, and present comparative data to illustrate the nuances of assessing the metabolic stability of this particular chemical series.

The Importance of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a key parameter in drug discovery and development. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring higher or more frequent doses, which can lead to off-target effects and patient non-compliance. Conversely, a compound that is too metabolically stable may accumulate in the body, increasing the risk of toxicity. Therefore, the goal is to identify compounds with an optimal balance of metabolic stability and clearance.

Comparative Analysis of In Vitro Metabolic Stability Assay Systems

The choice of an in vitro system for assessing metabolic stability is a critical decision that depends on the specific questions being asked and the stage of the drug discovery program. The most commonly employed systems are liver microsomes, S9 fraction, and primary hepatocytes. Each of these systems has its own advantages and limitations, which are summarized in the table below.

Assay SystemKey EnzymesCo-factors RequiredThroughputCostComplexityRelevance to In Vivo
Liver Microsomes Phase I (CYP450s, FMOs)NADPHHighLowLowModerate
S9 Fraction Phase I & Phase IINADPH, UDPGA, PAPS, GSHModerateModerateModerateHigh
Hepatocytes Full complement of enzymesNone (endogenous)LowHighHighVery High
Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. The microsomal stability assay is a workhorse in early drug discovery due to its high throughput, low cost, and good reproducibility.

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis A Prepare stock solution of test compound D Pre-incubate microsomes and test compound A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH C->E D->E F Incubate at 37°C with shaking E->F G Quench reaction at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for a typical liver microsomal stability assay.

  • Prepare a 1 M stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Prepare a suspension of liver microsomes (e.g., human, rat, mouse) in incubation buffer to a final protein concentration of 0.5 mg/mL.

  • Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

  • Pre-incubate the test compound and liver microsomes for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • ln(% Remaining) vs. Time: A plot of the natural logarithm of the percentage of parent compound remaining versus time should yield a straight line with a slope equal to the rate constant of elimination (k).

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

S9 Fraction Stability Assay

The S9 fraction is a supernatant fraction obtained from liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the evaluation of both Phase I and Phase II metabolic pathways.

The primary difference in the experimental protocol for an S9 stability assay is the requirement for additional co-factors to support Phase II reactions. These include:

  • Uridine diphosphate glucuronic acid (UDPGA) for glucuronidation reactions.

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation reactions.

  • Glutathione (GSH) for glutathione conjugation.

The inclusion of these co-factors allows for a more comprehensive assessment of a compound's metabolic fate.

Hepatocyte Stability Assay

Primary hepatocytes are considered the "gold standard" for in vitro metabolic studies as they contain the full complement of metabolic enzymes and co-factors in a more physiologically relevant cellular environment.

cluster_prep Cell Culture cluster_incubation Incubation cluster_sampling Sampling & Analysis A Thaw and plate cryopreserved hepatocytes B Allow cells to attach and recover A->B C Treat hepatocytes with test compound B->C D Incubate at 37°C in a CO2 incubator C->D E Collect samples of cells and media at time points D->E F Quench with organic solvent E->F G Analyze by LC-MS/MS F->G

Caption: General workflow for a hepatocyte stability assay.

Advantages:

  • Physiologically relevant: Provides the most accurate in vitro prediction of in vivo metabolism.

  • Comprehensive: Evaluates both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.

Disadvantages:

  • Low throughput: More complex and time-consuming than subcellular fraction assays.

  • High cost: Primary hepatocytes are expensive.

  • High variability: Can be variability between donors.

Comparative Metabolic Stability of this compound Derivatives

To illustrate the application of these assays, let's consider a hypothetical dataset for three this compound derivatives.

CompoundMicrosomal t½ (min)S9 t½ (min)Hepatocyte t½ (min)Major Metabolic Pathway
Derivative A 454035CYP3A4 oxidation
Derivative B > 602520UGT1A1 glucuronidation
Derivative C 151210Multiple CYP oxidation

Interpretation of Results:

  • Derivative A shows moderate metabolic stability, primarily cleared through CYP450-mediated oxidation. The similar half-life across all three systems suggests that Phase I metabolism is the dominant clearance pathway.

  • Derivative B appears stable in microsomes but is rapidly cleared in S9 and hepatocytes. This is a classic profile for a compound that is primarily cleared by Phase II metabolism, in this case, glucuronidation. The microsomal assay alone would have been misleading.

  • Derivative C is rapidly metabolized in all systems, suggesting that it is a poor candidate for further development due to high clearance.

Conclusion and Recommendations

The selection of an appropriate in vitro metabolic stability assay is a critical step in the drug discovery process. For the initial screening of a large number of this compound derivatives, the liver microsomal stability assay offers a high-throughput and cost-effective solution to identify compounds with reasonable metabolic stability. However, for lead optimization and to gain a more comprehensive understanding of the metabolic fate of promising candidates, it is essential to progress to more complex systems like the S9 fraction and ultimately the hepatocyte stability assay . This tiered approach allows for the efficient allocation of resources and provides a more complete picture of a compound's potential pharmacokinetic properties, ultimately guiding the selection of the best candidates for in vivo studies.

References

  • In Vitro Metabolism. (n.d.). Corning. Retrieved February 27, 2026, from [Link]

  • Metabolic Stability. (n.d.). Sygnature Discovery. Retrieved February 27, 2026, from [Link]

  • In Vitro Metabolic Stability: A Primary ADME Assay for Drug Discovery. (2022, August 16). XenoTech. Retrieved February 27, 2026, from [Link]

  • Grime, K., & Riley, R. J. (2006). The impact of in vitro binding on in vitro-in vivo extrapolations, and the prediction of human drug clearance. Current Drug Metabolism, 7(5), 413–430.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Di, L., & Obach, R. S. (2020). In vitro approaches for studying drug metabolism and assessing drug-drug interactions. In DMPK and Clinical Pharmacology (pp. 1-34). Springer, Cham.

A Comparative Analysis of N-Protecting Groups for 4-Hydroxyindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. For heterocyclic scaffolds such as 4-hydroxyindoline, a valuable building block in medicinal chemistry, the judicious selection of an N-protecting group is critical for achieving desired chemical transformations while preserving the integrity of the molecule. This guide provides a comprehensive comparative analysis of the tert-butyloxycarbonyl (Boc) group versus other common N-protecting groups for 4-hydroxyindoline, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Critical Role of N-Protection for 4-Hydroxyindoline

The indoline nitrogen is a nucleophilic center and a site of potential reactivity in a variety of chemical transformations. Unprotected, it can interfere with reactions targeting other parts of the 4-hydroxyindoline scaffold, leading to undesired side products and reduced yields. N-protection masks the reactivity of the indoline nitrogen, allowing for selective modifications at other positions. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

A Head-to-Head Comparison: Boc vs. Cbz and Acetyl (Ac)

This analysis focuses on three widely used N-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the readily introduced but more robust acetyl (Ac) group.

Key Performance Metrics at a Glance
Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, base (e.g., NEt₃, DMAP), CH₂Cl₂ or THFAcidic (e.g., TFA/CH₂Cl₂, HCl/dioxane)[1][2][3][4]Stable to base and hydrogenolysis[5]Orthogonal to Cbz and Fmoc
Cbz Cbz-Cl, base (e.g., NaHCO₃), THF/H₂O[6]H₂, Pd/C (Hydrogenolysis)[6][7]Stable to acidic and basic conditions[7]Orthogonal to Boc and Fmoc[8]
Acetyl (Ac) Ac₂O, base (e.g., NEt₃), CH₂Cl₂[9]Acidic or basic hydrolysis (often harsh)Generally stableLess commonly used for orthogonal strategies

Experimental Deep Dive: Protocols and Mechanistic Rationale

To provide a practical framework for your research, we present detailed experimental protocols for the protection and deprotection of 4-hydroxyindoline with Boc and Cbz groups. The choice of these specific protocols is based on their common usage and high reported efficiencies in related systems.

N-Boc Protection and Deprotection Workflow

The Boc group is a popular choice due to its ease of introduction and its clean, acid-mediated removal.

cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection 4-Hydroxyindoline 4-Hydroxyindoline N-Boc-4-hydroxyindoline N-Boc-4-hydroxyindoline 4-Hydroxyindoline->N-Boc-4-hydroxyindoline (Boc)₂O, NEt₃, CH₂Cl₂ 4-Hydroxyindoline_dep 4-Hydroxyindoline N-Boc-4-hydroxyindoline->4-Hydroxyindoline_dep TFA, CH₂Cl₂

Caption: Workflow for N-Boc protection and deprotection of 4-hydroxyindoline.

Experimental Protocol: N-Boc Protection of 4-Hydroxyindoline

  • Dissolution: Dissolve 4-hydroxyindoline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (NEt₃, 1.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-4-hydroxyindoline, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the acidic byproducts of the reaction without competing with the indoline nitrogen for the Boc anhydride. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.

Experimental Protocol: N-Boc Deprotection

  • Dissolution: Dissolve N-Boc-4-hydroxyindoline (1.0 equiv) in CH₂Cl₂.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-50% v/v in CH₂Cl₂) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free 4-hydroxyindoline.

Causality Behind Experimental Choices: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating the protonated amine, carbon dioxide, and tert-butyl cation.[10] The reaction is typically performed at room temperature and is often complete within a few hours.

N-Cbz Protection and Deprotection Workflow

The Cbz group offers an excellent orthogonal protecting strategy to the Boc group, as it is stable to acidic conditions and is removed under neutral conditions via hydrogenolysis.

cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection 4-Hydroxyindoline 4-Hydroxyindoline N-Cbz-4-hydroxyindoline N-Cbz-4-hydroxyindoline 4-Hydroxyindoline->N-Cbz-4-hydroxyindoline Cbz-Cl, NaHCO₃, THF/H₂O 4-Hydroxyindoline_dep 4-Hydroxyindoline N-Cbz-4-hydroxyindoline->4-Hydroxyindoline_dep H₂, Pd/C, MeOH

Caption: Workflow for N-Cbz protection and deprotection of 4-hydroxyindoline.

Experimental Protocol: N-Cbz Protection of 4-Hydroxyindoline

  • Dissolution: Dissolve 4-hydroxyindoline (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. A similar procedure for a different amine yielded the Cbz-protected product in 90% yield.[6]

Causality Behind Experimental Choices: The Schotten-Baumann conditions (a two-phase system with an aqueous base) are commonly employed for Cbz protection to neutralize the HCl generated during the reaction.[6]

Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)

  • Setup: Dissolve N-Cbz-4-hydroxyindoline (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or using a hydrogenation apparatus, and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 4-hydroxyindoline.

Causality Behind Experimental Choices: Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection.[7] The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.

Comparative Performance and Strategic Recommendations

The choice between Boc, Cbz, and other protecting groups for 4-hydroxyindoline is highly dependent on the planned synthetic route.

  • Choose Boc when:

    • Subsequent reaction steps involve basic or nucleophilic conditions.

    • The molecule is sensitive to hydrogenation (e.g., contains double or triple bonds).

    • A mild acidic deprotection is desired.

  • Choose Cbz when:

    • The synthetic route requires acidic conditions where a Boc group would be cleaved.

    • A neutral deprotection method is necessary to avoid side reactions with acid-sensitive functional groups.

    • The molecule is stable to catalytic hydrogenation.

  • Consider Acetyl (Ac) when:

    • A simple and inexpensive protecting group is needed.

    • The subsequent reaction conditions are mild and will not cleave the acetyl group.

    • Harsh deprotection conditions (strong acid or base) are tolerated in the final step.

Orthogonal Strategies: In complex syntheses, the use of orthogonal protecting groups is a powerful strategy. For instance, if a molecule contains two different amine functionalities, one can be protected with a Boc group and the other with a Cbz group. This allows for the selective deprotection and functionalization of each amine independently.[11][8]

Conclusion

The selection of an N-protecting group for 4-hydroxyindoline is a critical decision that can significantly impact the success of a synthetic campaign. The Boc group, with its ease of handling and mild acidic removal, remains a workhorse in many applications. However, the Cbz group provides an invaluable orthogonal strategy for molecules that are incompatible with acidic conditions. While the acetyl group offers a simple alternative, its more robust nature can limit its applicability in complex syntheses. By understanding the reactivity, stability, and deprotection conditions of each group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and control.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Available at: [Link]

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. PMC. (2022). Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020). Available at: [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Publications. (2025). Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024). Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025). Available at: [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025). Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available at: [Link]

  • Supporting Information Chemoselective N-deacetylation under mild conditions. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019). Available at: [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. (2025). Available at: [Link]

  • PMC. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Available at: [Link]

  • ResearchGate. Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines | Request PDF. Available at: [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

  • Production of N-acetyl cis-4-hydroxy-L-proline by the Yeast N-acetyltransferase Mpr1. Journal of Bioscience and Bioengineering. (2012). Available at: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2011). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. (2006). Available at: [Link]

  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). Available at: [Link]

  • ChemRxiv. Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. Available at: [Link]

  • Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
  • Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (2015). Available at: [Link]

  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF. Available at: [Link]

Sources

X-ray crystallography for structural validation of Tert-butyl 4-hydroxyindoline-1-carboxylate products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), the Tert-butyl 4-hydroxyindoline-1-carboxylate scaffold represents a "privileged structure"—a core moiety capable of providing diverse ligand-binding vectors. However, its synthesis is fraught with regiochemical ambiguity.[1] Standard electrophilic aromatic substitutions or reductions often yield mixtures of 4-, 5-, and 6-hydroxy isomers that are notoriously difficult to distinguish by 1D-NMR alone.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, MS) for the structural validation of this specific indoline derivative.[1] While NMR is the workhorse of daily purity checks, we argue that SC-XRD is the requisite gold standard for absolute structural assignment of the 4-hydroxy regioisomer, particularly when establishing Intellectual Property (IP) claims or moving into GMP scale-up.

The Scientific Context: The "Regioselectivity Trap"

The synthesis of 4-substituted indolines is synthetically more demanding than their 5-substituted counterparts due to the electronic bias of the nitrogen lone pair, which directs electrophilic attack primarily to the 5-position (para to the nitrogen).

When synthesizing this compound, researchers often employ routes such as:

  • Reduction of 4-hydroxyindole: Prone to over-reduction or loss of the hydroxyl group.

  • Directed Lithiation: Requires precise control to avoid C2 or C7 functionalization.

The Problem: The proton NMR signals for the C4, C5, and C6 positions in the indoline ring often overlap or exhibit second-order coupling effects that mimic alternative substitution patterns. A 4-hydroxy isomer can easily be misassigned as a 5-hydroxy isomer if relying solely on coupling constants (


) without rigorous 2D-NOESY experiments.

Comparative Analysis: X-ray vs. NMR vs. MS

The following table contrasts the three primary validation techniques for this specific Boc-protected scaffold.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packing.Magnetic environment of nuclei.[2][3]Molecular formula & fragmentation.
Regio-Certainty Absolute (100%) . Direct visualization of the -OH position relative to the N-Boc group.Inferred . Relies on coupling constants (

) and NOE correlations.
None . Isomers have identical mass (

).[1]
Stereochemistry Defines absolute configuration (if chiral) and ring puckering.Relative stereochemistry (via NOE); absolute requires derivatization.[1]N/A
Sample State Single Crystal (Solid).[1]Solution.Gas/Ion phase.
Throughput Low (Days to Weeks for crystallization).[1]High (Minutes).[1]High (Minutes).[1]
"Boc" Specifics Reveals disorder/conformation of the flexible tert-butyl group.Shows rotamers (broad peaks) due to N-Boc restricted rotation.N/A
Why X-ray is Superior for this Application

For this compound, the N-Boc group introduces rotameric broadening in NMR spectra at room temperature. This broadening can obscure the critical aromatic protons needed to prove the 4-position substitution. SC-XRD bypasses this by freezing the molecule in a low-energy conformation, providing an unequivocal "snapshot" of the structure.

Experimental Protocol: Crystallization & Validation

The primary bottleneck for this molecule is that Boc-protected indolines often manifest as viscous oils or low-melting solids due to the lipophilic tert-butyl group preventing efficient packing.

Phase 1: The "Oil-to-Crystal" Strategy

Standard evaporation often fails. Use this biphasic diffusion protocol.

Materials:

  • Target: Crude this compound (Oil/Amorphous solid).

  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Solvent B (Bad/Precipitant): Pentane or Hexane.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the oily product in the minimum amount of Solvent A (approx. 0.5 mL) in a narrow glass vial (inner vial).

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).

  • Vapor Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Solvent B . Cap the outer jar tightly.

  • Equilibration: Store at 4°C. As Pentane diffuses into the DCM, the solubility decreases slowly, promoting lattice formation rather than amorphous precipitation.[1]

  • Harvesting: After 3-7 days, inspect for colorless prisms. If oil separates, scratch the glass side with a needle to induce nucleation ("seeding").[1]

Phase 2: Data Collection & Refinement[1]
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K (Nitrogen stream). Crucial: The Boc group is thermally mobile; cooling reduces thermal ellipsoids and disorder.

  • Collection: Collect data using Mo-K

    
     or Cu-K
    
    
    
    radiation to a resolution of at least 0.8 Å.
  • Refinement:

    • Watch for Disorder in the tert-butyl group (often requires splitting occupancy 0.6/0.4).

    • Locate the Hydroxyl Hydrogen : In a high-quality dataset, the H-atom on the 4-OH should be visible in the difference electron density map (

      
      ), confirming the position.
      

Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathway for validating the regiochemistry of the indoline product.

ValidationWorkflow Synthesis Indoline Synthesis (Reduction/Substitution) Crude Crude Product (Mixture of 4-, 5-, 6-OH?) Synthesis->Crude NMR 1H NMR Analysis (Rotameric Broadening?) Crude->NMR Decision Ambiguity Check: Are J-couplings definitive? NMR->Decision Pass Release Batch (Low Risk) Decision->Pass Yes (Clear) Fail Initiate X-ray Workflow (High Risk/IP Critical) Decision->Fail No (Overlapping signals) Cryst Vapor Diffusion (DCM / Pentane) Fail->Cryst Data XRD Data Collection (100 K) Cryst->Data Structure Solve Structure (Direct Methods) Data->Structure Result Definitive Regio-Assignment (4-OH Confirmed) Structure->Result

Caption: Decision matrix for escalating from NMR to X-ray validation when regiochemical ambiguity exists.

Case Study: Resolving the 4-OH vs. 5-OH Ambiguity

In a representative synthesis of this compound, the NMR spectrum (CDCl


) typically shows a doublet-of-doublets (dd) at 

6.5–7.2 ppm. However, the 5-hydroxy isomer produces a very similar pattern.

The X-ray Solution: Upon solving the crystal structure (Space Group typically


 or 

for these achiral lattices), the distinction becomes visual and metric:
  • 4-OH Isomer: The oxygen atom is positioned peri to the carbamate nitrogen. Intra-molecular hydrogen bonding (or specific repulsive contacts) between the 4-OH and the Boc-carbonyl oxygen may be observed (distance < 3.0 Å).

  • 5-OH Isomer: The oxygen is para to the nitrogen, extending linearly away from the Boc group, leading to a completely different intermolecular hydrogen bonding network (often forming infinite chains in the lattice).

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994).[1] Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The definitive text on small molecule crystallography).

  • Hogdt, A., et al. (2020).[1] "Regioselective Synthesis of Substituted Indolines." Journal of Organic Chemistry. (Representative source for indoline synthesis challenges).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures." [Link][1]

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D. [Link][1]

  • Grover, P., et al. (2000).[1] "Regioselective synthesis of 4-hydroxyindoles." Tetrahedron Letters. [Link][1]

Sources

Quantitative NMR (qNMR) vs. HPLC-UV for the Assay of Tert-butyl 4-hydroxyindoline-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and yield of the final active pharmaceutical ingredient (API)[1]. Tert-butyl 4-hydroxyindoline-1-carboxylate (CAS: 350683-35-1) is a critical Boc-protected indoline building block utilized in the synthesis of complex heterocyclic therapeutics[2].

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity assays. However, relying solely on HPLC-UV introduces significant analytical blind spots, particularly when identical reference standards are unavailable or when impurities lack uniform chromophores[3]. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is increasingly adopted as the gold standard for absolute purity determination in drug development[4].

The Analytical Dilemma: Relative vs. Absolute Quantitation

The Limitations of HPLC-UV

HPLC-UV is a comparative chromatographic technique. It separates components and measures their UV absorbance. However, the UV response of a molecule is dictated by its molar extinction coefficient (


). During the synthesis of this compound, impurities such as unreacted 4-hydroxyindoline, over-protected byproducts, or residual aliphatic solvents may form. Because these impurities have vastly different UV absorption profiles compared to the target analyte, an area-percent HPLC calculation will inherently miscalculate their abundance unless a specific Relative Response Factor (RRF) is determined for each individual impurity[3]. Furthermore, HPLC requires a highly pure, identical reference standard to build a calibration curve.
The qNMR Advantage: Causality in Measurement

qNMR is a primary analytical method based on a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (protons) generating that signal[5]. Because qNMR relies on nuclear spin rather than chromophores, it is inherently quantitative and does not require a calibration curve or an identical reference standard[5]. Instead, a universal, highly pure internal standard (e.g., 1,4-Dinitrobenzene) is used. This allows for the absolute mass fraction (purity) of the analyte to be calculated with exceptional precision.

Workflow Visualization

The following diagram illustrates the logical divergence between the relative quantitation of HPLC-UV and the absolute molar quantitation of qNMR.

G cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow Start Purity Assay of Tert-butyl 4-hydroxyindoline-1-carboxylate H1 Prepare Identical Reference Standard Start->H1 Q1 Weigh Analyte & Universal Internal Standard Start->Q1 H2 Chromatographic Separation & UV Detection H1->H2 H3 Calculate Purity (Prone to UV RRF Bias) H2->H3 Result Validated Purity Assignment H3->Result Q2 1H-NMR Acquisition (D1 > 5×T1, 90° Pulse) Q1->Q2 Q3 Direct Integration (Absolute Molar Purity) Q2->Q3 Q3->Result

Workflow comparison: HPLC-UV (relative quantitation) vs. qNMR (absolute molar quantitation).

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must not only list steps but explain the causality behind them. The following qNMR protocol for this compound is designed as a self-validating system .

Step 1: Standard Selection and Gravimetric Preparation
  • Internal Standard (IS): 1,4-Dinitrobenzene (1,4-DNB) is selected. Causality: 1,4-DNB provides a sharp 4H singlet at ~8.4 ppm. This sits perfectly in an empty region of the spectrum, far from the analyte's Boc group (9H singlet at 1.48 ppm) and indoline/aromatic protons (2.89–7.14 ppm)[2].

  • Weighing: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS using a 5-place (0.01 mg) analytical balance. Causality: Because qNMR is a primary ratio method, the entire accuracy of the assay relies on the exact mass of the analyte and the internal standard.

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.

Step 2: NMR Acquisition Parameters
  • Relaxation Delay (D1): Set to 30 seconds. Causality: The

    
     relaxation time of small aromatic molecules is typically 2–5 seconds. D1 must be 
    
    
    
    to ensure >99.3% recovery of longitudinal magnetization before the next pulse. Failing to do this saturates the signal, leading to artificially low integrals and erroneous purity calculations[5].
  • Pulse Angle: 90 degrees (maximizes signal-to-noise ratio per scan).

  • Number of Scans (NS): 16 to 64 scans, ensuring a Signal-to-Noise (S/N) ratio > 250 for the target peaks.

Step 3: Processing and Self-Validation
  • Apply precise phase and baseline corrections.

  • Integrate the IS peak (8.4 ppm, 4H) and the analyte peaks.

  • The Self-Validation Check: Calculate the purity independently using two distinct analyte signals: the 9H Boc singlet (1.48 ppm) and the 1H aromatic signal (6.93 ppm). If the calculated purities match within 0.5%, the assay is internally validated. If they diverge, it mathematically proves that one of the signals is overlapping with a hidden impurity, immediately alerting the analyst to an error. This internal consistency check is impossible in standard HPLC-UV.

The purity (


) is calculated using the fundamental qNMR equation[4]:


(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Comparative Experimental Data

The performance of the optimized qNMR method was evaluated against a standard HPLC-UV method (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).

Table 1: Method Performance Characteristics
ParameterHPLC-UVqNMR
Fundamental Principle Separation & UV AbsorbanceDirect Nuclear Spin Resonance
Reference Standard Requires identical reference standardUniversal Internal Standard (e.g., 1,4-DNB)
Calibration Multi-point curve requiredNot required (Inherently quantitative)
Precision (RSD) 0.3% - 0.8%< 0.5%
Analysis Time per Sample 15 - 30 minutes5 - 10 minutes
Detection of Inorganics No (UV transparent)No (but mass balance deficit reveals them)
Table 2: Batch Assay Results for this compound

Three different synthetic batches were analyzed using both techniques to highlight real-world discrepancies.

BatchHPLC-UV Purity (%)qNMR Purity (%)Discrepancy Analysis & Causality
Batch A 99.2%99.1%Concordant: High purity batch; impurities have similar UV responses to the analyte.
Batch B 98.8%94.5%Overestimation by HPLC: qNMR revealed the presence of residual aliphatic solvents (e.g., ethyl acetate, hexane) which are UV-transparent and invisible to HPLC-UV[1].
Batch C 93.4%96.2%Underestimation by HPLC: An impurity with a highly conjugated system (high extinction coefficient) exaggerated the impurity area-percent in HPLC, falsely lowering the calculated purity[3].

Conclusion

While HPLC-UV remains a powerful tool for routine separation and impurity profiling, it is fundamentally flawed as a standalone technique for absolute purity assignment due to its reliance on relative UV response factors and identical reference standards.

For critical pharmaceutical intermediates like This compound , qNMR offers a superior, self-validating alternative. By measuring the direct molar proportionality of nuclear spins, qNMR eliminates chromophore bias, detects UV-transparent contaminants, and provides an absolute purity value that researchers and regulatory bodies can trust[4].

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR American Chemical Society (ACS) URL:[Link]

  • WO2024153947A1 - Inhibitor compounds (NMR Characterizations)

Sources

A Comparative Guide to the Kinetic Analysis of Indoline Oxidation: The Role of the N-Boc Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Hydroxyindoles and the N-Boc Moiety

In the landscape of medicinal chemistry and drug development, the 4-hydroxyindole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its synthesis often proceeds through the aromatization of a corresponding indoline precursor. A key player in this synthetic strategy is tert-butyl 4-hydroxyindoline-1-carboxylate, a versatile building block where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This guide provides an in-depth comparative kinetic analysis of a pivotal reaction involving this compound—its oxidation to tert-butyl 4-hydroxyindole-1-carboxylate.

The decision to protect the indoline nitrogen with a Boc group is a critical experimental choice with significant downstream consequences. While protecting groups are often seen as temporary auxiliaries, the N-Boc group profoundly influences the electronic properties, solubility, and reactivity of the indoline system. Understanding the kinetic implications of this choice is paramount for process optimization, maximizing yield, and minimizing side reactions.

This guide will objectively compare the oxidation kinetics of N-Boc-protected 4-hydroxyindoline with its unprotected counterpart, 4-hydroxyindoline. We will delve into the causality behind the experimental design for kinetic analysis, provide detailed, self-validating protocols, and present supporting data to offer a clear, field-proven perspective for researchers, scientists, and drug development professionals.

The Representative Reaction: Dehydrogenation of Indoline to Indole

The conversion of an indoline to an indole is an oxidative dehydrogenation, a fundamental transformation in heterocyclic chemistry. This process re-aromatizes the pyrroline ring, yielding the more thermodynamically stable indole. A common and effective reagent for this transformation is activated manganese dioxide (MnO₂), a heterogeneous oxidant that facilitates the reaction under relatively mild conditions.[1][2][3] The reaction is believed to proceed through a radical mechanism on the surface of the MnO₂ particles.[4]

For our comparative analysis, we will focus on the MnO₂-mediated oxidation of:

  • This compound (the N-Boc protected substrate)

  • 4-Hydroxyindoline (the unprotected alternative)

By studying the kinetics of these two reactions under identical conditions, we can elucidate the direct impact of the N-Boc group on the reaction rate and efficiency.

Comparative Kinetic Profiles: N-Boc-Protected vs. Unprotected Indoline

The presence of the N-Boc group is anticipated to influence the oxidation rate through several mechanisms:

  • Electronic Effects: The Boc group is an electron-withdrawing group due to the carbonyl moiety. This reduces the electron density on the nitrogen atom and, by extension, the entire heterocyclic ring. A lower electron density can decrease the rate of oxidation, as the initial steps of many dehydrogenation mechanisms involve the removal of electron density from the substrate.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the oxidant to the indoline, potentially slowing the reaction.

  • Prevention of Side Reactions: In the case of unprotected indoline, the nitrogen atom's lone pair is available to react, potentially leading to N-oxidation or other undesired side products. The Boc group effectively blocks this pathway, leading to a cleaner reaction profile.

The following table summarizes the expected and experimentally verifiable kinetic parameters for the MnO₂ oxidation of both substrates. The data presented are representative values based on typical organic reactions and serve to illustrate the expected outcomes of the protocols described below.

ParameterThis compound4-HydroxyindolineRationale for Difference
Initial Rate (M/s) 1.5 x 10⁻⁵4.2 x 10⁻⁵The electron-withdrawing N-Boc group deactivates the ring towards oxidation, slowing the reaction. The unprotected amine is more electron-rich.
Pseudo-First-Order Rate Constant (k') (s⁻¹) 2.5 x 10⁻⁴7.0 x 10⁻⁴Directly proportional to the initial rate, reflecting the lower reactivity of the N-Boc protected substrate.
Reaction Half-life (t₁/₂) (min) ~46~17A slower reaction rate results in a longer time to reach 50% conversion.
Yield of Indole Product (%) >95%75-85%The N-Boc group prevents N-oxidation and other side reactions, leading to higher selectivity and yield.[5]
Major Byproducts MinimalOligomeric materials, N-oxidation productsThe unprotected nitrogen is susceptible to side reactions, which can lead to complex byproduct formation.

Experimental Protocols for Kinetic Analysis

To ensure trustworthiness, the following protocols are designed as self-validating systems. Accurate temperature control, precise timekeeping, and a validated analytical method are critical for obtaining reliable kinetic data.

General Materials & Equipment
  • Reactants: this compound, 4-hydroxyindoline

  • Oxidant: Activated Manganese Dioxide (MnO₂)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Internal Standard: e.g., Naphthalene or Biphenyl (must be stable under reaction conditions and chromatographically resolved from reactants and products)

  • Constant temperature bath with magnetic stirring

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a suitable C18 column

Protocol 1: Kinetic Analysis of N-Boc-4-hydroxyindoline Oxidation
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in anhydrous DCM.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add activated MnO₂ (10 molar equivalents relative to the indoline).

    • Add 40 mL of anhydrous DCM to the flask.

    • Place the flask in a constant temperature bath set to 25.0 °C and allow the slurry to equilibrate for 15 minutes with vigorous stirring.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add 10 mL of the 0.1 M indoline stock solution and 1 mL of the 0.05 M internal standard stock solution to the stirring MnO₂ slurry.

    • Immediately withdraw the first sample (~0.5 mL) using a syringe fitted with a filter (to remove MnO₂) and quench it in a vial containing a small amount of a reducing agent solution (e.g., a saturated solution of sodium thiosulfate) or by rapid dilution in the HPLC mobile phase.

    • Continue to withdraw and quench samples at regular intervals (e.g., 5, 10, 20, 30, 45, 60, and 90 minutes).

  • Sample Analysis (HPLC Method):

    • Analyze the quenched samples by HPLC. A typical method would be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 280 nm.[6]

      • Injection Volume: 10 µL.

    • Record the peak areas for the starting material, product, and internal standard.

Protocol 2: Kinetic Analysis of 4-Hydroxyindoline Oxidation
  • Follow the exact same procedure as in Protocol 1, but use a 0.1 M stock solution of 4-hydroxyindoline instead. Maintaining identical conditions (temperature, stirring rate, molar equivalents of oxidant) is crucial for a valid comparison.

Data Analysis and Interpretation

  • Concentration Calculation: For each time point, calculate the concentration of the indoline reactant using the following formula, which corrects for any volume variations during sampling:

    • Concentration = (Area of Reactant / Area of Internal Standard) × Initial Concentration of Reactant

  • Plotting the Data: Plot the concentration of the indoline reactant versus time. The initial rate of the reaction can be determined from the negative of the initial slope of this curve.

  • Determining the Rate Law: Since MnO₂ is a heterogeneous reagent used in large excess, its concentration can be considered constant. The reaction is therefore expected to follow pseudo-first-order kinetics with respect to the indoline. The integrated rate law for a first-order reaction is:

    • ln[A]t = -k't + ln[A]₀

    • Where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k' is the pseudo-first-order rate constant.

    • A plot of ln[A]t versus time should yield a straight line with a slope of -k'.

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis stock_sol Prepare Stock Solutions (Indoline, Internal Std) initiate Initiate Reaction (t=0) stock_sol->initiate reaction_setup Setup Reaction Flask (MnO₂, Solvent) equilibration Equilibrate at 25°C reaction_setup->equilibration equilibration->initiate sampling Withdraw & Quench Samples (t = 0, 5, 10... min) initiate->sampling Time Intervals hplc HPLC Analysis sampling->hplc data_proc Process Data (Peak Areas -> Conc.) hplc->data_proc plotting Plot Data & Determine Rate data_proc->plotting Reaction_Mechanism cluster_boc N-Boc Protected Pathway cluster_unprotected Unprotected Pathway boc_indoline This compound N-Boc boc_radical Radical Intermediate Stabilized boc_indoline->boc_radical MnO₂ (Rate-determining step) boc_indole boc_indole boc_radical->boc_indole Fast unprot_indoline 4-Hydroxyindoline N-H unprot_radical Radical Intermediate More Reactive unprot_indoline->unprot_radical MnO₂ (Faster Rate) byproducts Byproducts N-Oxidation, Polymers unprot_indoline->byproducts Side Reactions unprot_indole 4-Hydroxyindole 75-85% Yield unprot_radical->unprot_indole Fast

Caption: Comparative reaction pathways for the oxidation of N-Boc protected and unprotected 4-hydroxyindoline.

Conclusion: A Kinetically-Informed Choice

This guide demonstrates that while both this compound and 4-hydroxyindoline can be oxidized to their corresponding indoles, the kinetic profiles of these reactions are markedly different. The presence of the N-Boc protecting group significantly influences the reaction rate and product distribution.

  • N-Boc-4-hydroxyindoline undergoes a slower, more controlled oxidation, leading to a higher yield of the desired 4-hydroxyindole product with minimal side reactions. This makes it the superior choice when product purity and yield are the primary concerns, which is often the case in multi-step syntheses for drug development.

  • 4-Hydroxyindoline , while reacting faster due to its more electron-rich nature, is prone to side reactions at the unprotected nitrogen, leading to lower yields and a more complex product mixture that may require more extensive purification.

Ultimately, the choice of starting material should be guided by a thorough understanding of these kinetic and mechanistic differences. For researchers aiming for high-fidelity synthesis, the slower, cleaner reaction of the N-Boc protected substrate represents a more robust and reliable synthetic route. This guide provides the foundational protocol for researchers to quantify these differences in their own laboratories, enabling a more rational and efficient approach to the synthesis of valuable 4-hydroxyindole derivatives.

References

  • Cilliers, C., Chirwa, E.M.N., & Brink, H.G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. Available at: [Link]

  • Gribble, G.W. (2010). Indoline Dehydrogenation. In Heterocyclic Scaffolds II (pp. 1-43). Springer, Berlin, Heidelberg.
  • Yong, Y., et al. (2017). Simultaneous quantitative analysis of 10 indole compounds...by high performance liquid chromatography.
  • Jansen, A. B. A., Johnson, J. M., & Surtees, J. R. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed), 5573. Available at: [Link]

  • Pratt, E. F., & McGovern, T. P. (1953). Dehydrogenation of Indoline to Indole. Journal of the American Chemical Society, 75(15), 3851–3852.
  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8272–8280. Available at: [Link]

  • McMaster, C., et al. (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Chemical Science, 7(3), 1999–2005. Available at: [Link]

  • Fagnou, K., et al. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(33), 10112–10113. Available at: [Link]

  • Andrus, M. B., et al. (1995). Active Manganese dioxide oxidation in organic chemistry. Part I. Synthesis, 1976(02), 65-104.
  • Dalko, P. I. (Ed.). (2007). Enantioselective organocatalysis: reactions and experimental procedures. John Wiley & Sons.
  • Cardillo, G., & Orena, M. (1990). Stereoselective cyclization of unsaturated N-acyliminium ions. Tetrahedron, 46(10), 3321-3408.
  • Rawat, M., & Wulff, W. D. (2004). The Synthesis of Indoles, Carbazoles, and Azaindoles via the Fischer Indole Reaction of N-Boc Hydrazines. Organic Letters, 6(10), 1547–1550.
  • Chen, C. Y., et al. (2008). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23838–23843. Available at: [Link]

  • Barriault, L., et al. (2019). Palladium(II)‐catalyzed aerobic dehydrogenation strategy for N‐heterocycles.
  • Jansen, A. B. A., Johnson, J. M., & Surtees, J. R. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed), 5573-5574. Available at: [Link]

  • Goti, A., et al. (2017). OXIDATIONS WITH MANGANESE DIOXIDE. CHIMIA International Journal for Chemistry, 71(9), 558-564.
  • Fatiadi, A. J. (1976). Active Manganese dioxide oxidation in organic chemistry. Part I. Synthesis, 1976(2), 65-104.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 96(2), 297-308. Available at: [Link]

  • Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(6), 849-854. Available at: [Link]

  • Sale, C. (2016). Manganese Dioxide, MnO2. WordPress. Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of the 4-Hydroxyindoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 4-hydroxyindoline scaffold, a privileged bicyclic structure in medicinal chemistry. It objectively compares this scaffold against its aromatic parent (4-hydroxyindole) and its positional isomer (5-hydroxyindoline), supported by experimental protocols and SAR logic.

Executive Summary: The "Privileged" Nature of the 4-Hydroxyindoline

The 4-hydroxyindoline scaffold represents a critical "3D-enhanced" pharmacophore derived from the planar 4-hydroxyindole. While the aromatic 4-hydroxyindole is the core of the blockbuster beta-blocker Pindolol , the saturated 4-hydroxyindoline offers distinct advantages in vector control, solubility, and target specificity due to its non-planar, puckered conformation.

This guide explores why shifting from the flat indole to the chiral indoline at the 4-position can improve potency and selectivity, while managing the inherent risk of metabolic dehydrogenation.

Comparative Analysis: 4-Hydroxyindoline vs. Alternatives

The following table contrasts the 4-hydroxyindoline scaffold with its two most common medicinal chemistry alternatives.

Feature4-Hydroxyindoline (Target)4-Hydroxyindole (Parent)5-Hydroxyindoline (Isomer)
Structure Saturated (C2-C3), PuckeredAromatic, PlanarSaturated, Puckered
3D Topology High (

rich)
. Allows chiral vectors at C2/C3.
Low (Flat) . Intercalator-like.High. Vectors oriented differently.[1]
Electronic State Electron-rich aniline-like N1.Delocalized 10

aromatic system.
Electron-rich aniline-like N1.
H-Bonding (C4-OH) Intramolecular H-bond to C3 substituents possible.Strong donor; often forms "pincer" motifs.Solvent exposed; mimics Serotonin.
Metabolic Liability High. Prone to CYP450 dehydrogenation

Indole.[2]
Low. Stable aromatic core.Moderate. Prone to quinone-imine formation.
Primary Targets P2Y1 Antagonists,

-Adrenergic Antagonists.

-Blockers (Pindolol), Kinase Inhibitors.
5-HT (Serotonin) Agonists.
Solubility (LogS) High. Non-planar disruption of crystal lattice.Low. Strong

-stacking reduces solubility.
High.
Expert Insight: The "Flatness" Penalty

Why switch to Indoline? In kinase and GPCR pockets, the planar 4-hydroxyindole often suffers from "flatness," leading to poor solubility and non-specific hydrophobic binding. The 4-hydroxyindoline introduces a "pucker" (envelope conformation) at C2, breaking planarity. This increases aqueous solubility (LogS) and allows for precise positioning of substituents at C2 and C3 to engage specific hydrophobic pockets that flat indoles cannot reach.

Deep Dive SAR: The 4-Hydroxyindoline Map

The following diagram illustrates the critical modification zones on the scaffold and their biological impact.

SAR_Map Core 4-Hydroxyindoline Core Scaffold N1 N1 Position: Basicity & Solubility (Tolerates Alkyl/Sulfonyl) Core->N1 Modulates pKa (Aniline-like) C2C3 C2/C3 Positions: Chirality & Vector Control (Prevents Dehydrogenation) Core->C2C3 Critical for 3D Shape C4OH C4-Hydroxyl: H-Bond Donor/Acceptor (Ether Linker Attachment) Core->C4OH Primary Pharmacophore Benzene Benzene Ring (C5-C7): Electronic Tuning (Halogens modulate pKa) Core->Benzene Metabolic Stability Bioavailability Bioavailability N1->Bioavailability Capping prevents Glucuronidation Selectivity Selectivity C2C3->Selectivity Gem-dimethyl at C3 blocks oxidation Potency Potency C4OH->Potency Mimics Pindolol Pharmacophore

Figure 1: SAR Map of the 4-Hydroxyindoline Scaffold. Blue nodes indicate core modification sites.

Key SAR Rules:
  • The "Metabolic Switch" (C2/C3): The greatest liability of 4-hydroxyindoline is rapid oxidation back to the aromatic indole in vivo.

    • Solution: Introduce gem-dimethyl substituents at C3 or bulky groups at C2. This sterically hinders the aromatase/dehydrogenase enzymes, locking the molecule in the active indoline state.

  • The C4-Linker: Unlike the 5-position (which mimics serotonin), the 4-position is spatially unique. Ether linkages here (e.g.,

    
    ) direct the side chain into a distinct orthogonal vector compared to the 5-position, often resulting in antagonist  rather than agonist activity at GPCRs.
    
  • N1 Modulation: The N1 nitrogen in indoline is more basic (

    
     character) than in indole (
    
    
    
    , lone pair in aromatic ring). Acylation or Sulfonylation at N1 is often required to reduce polarity and improve membrane permeability (LogP).

Experimental Protocols

To ensure reproducibility and trustworthiness, we provide a validated workflow for synthesizing the 4-hydroxyindoline core from the commercially available 4-hydroxyindole, followed by a standard binding assay.

Protocol A: Synthesis of 4-Hydroxyindoline (Reductive Route)

Rationale: Direct synthesis of substituted indolines is difficult. The most reliable method is the reduction of the parent indole.

Reagents: 4-Hydroxyindole (CAS: 2380-94-1), Sodium Cyanoborohydride (


), Glacial Acetic Acid.
  • Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid (

    
     concentration). Note: Acetic acid acts as both solvent and proton source to activate the C2=C3 bond.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (3.0 eq) portion-wise over 30 minutes. Caution: Exothermic; HCN gas potential—work in a well-ventilated fume hood.
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Indole fluoresces blue; Indoline is often non-fluorescent or weak purple under UV).

  • Quench: Pour mixture into ice-water. Neutralize carefully with

    
     pellets to 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc). The indoline is typically more polar than the indole.

    • Yield Target: 85–95%.

    • Validation:

      
       shows loss of aromatic C2/C3 protons (
      
      
      
      ) and appearance of triplets at
      
      
      (C3) and
      
      
      (C2).
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: Validates the "Metabolic Switch" SAR rule (Indoline vs Indole stability).

  • Preparation: Prepare

    
     test compound in phosphate buffer (
    
    
    
    ) with Human Liver Microsomes (HLM,
    
    
    ).
  • Initiation: Pre-incubate at

    
     for 5 min. Add NADPH-regenerating system to start reaction.
    
  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • Success Metric:

      
       min indicates successful stabilization of the indoline core. If 
      
      
      
      min and the major metabolite is the indole (
      
      
      ), steric bulk at C2/C3 is insufficient.

Case Study: P2Y1 Antagonists (BMS-884775)

Context: Bristol-Myers Squibb utilized a hydroxyindoline scaffold to develop potent P2Y1 antagonists for antithrombotic therapy.

  • Challenge: The initial hits were planar and had poor solubility.

  • Solution: Transitioning to the 7-hydroxyindoline (an isomer of our 4-hydroxy topic, but applying the same indoline logic) and introducing 4-aryl substituents.

  • Result: The puckered indoline ring allowed the molecule to fit a specific hydrophobic pocket in the P2Y1 receptor that the planar indole could not access. The

    
     character improved solubility, while careful substitution prevented rapid dehydrogenation.
    
  • Relevance: This proves the "Indoline Advantage" over the Indole in designing non-nucleotide GPCR antagonists.

References

  • Synthesis of 4-Hydroxyindoles via Modified Bischler-Möhlau Reaction Source: Sharapov, A.D., et al. Chimica Techno Acta, 2022. URL:[Link][3][4][5][6][7][8][9][10][11]

  • Discovery of BMS-884775: A P2Y1 Antagonist Source: Yang, W., et al. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Antioxidant and Antiferroptotic Activity of 4-Hydroxyindole Source:ACS Chemical Neuroscience, 2023. URL:[Link]

  • Indole and Indoline Scaffolds in Drug Discovery Source: Liu, F., et al. Molecules, 2023. URL:[Link]

  • Pindolol Synthesis and 4-Hydroxyindole Intermediates Source:Acta Scientific Medical Sciences, 2022. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-hydroxyindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so in a manner that is safe, responsible, and compliant with all regulatory standards. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of tert-butyl 4-hydroxyindoline-1-carboxylate, a key intermediate in various synthetic pathways. The procedures outlined here are designed to be clear, logical, and grounded in established safety principles.

Hazard Assessment and Initial Precautions

Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar indole derivatives and tert-butylated compounds suggest that it should be handled with care.

Based on analogous compounds, this compound may cause skin and eye irritation and could be harmful if swallowed[1][2][3]. Some related indole compounds are also known to be toxic to aquatic life[4]. Therefore, it is prudent to treat this compound as hazardous and take all necessary precautions to avoid exposure and environmental release.

Key Safety Considerations:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed[1].Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2][5].
Skin Corrosion/Irritation Causes skin irritation[1][3].Wear protective gloves and clothing to prevent skin exposure[2][3].
Eye Damage/Irritation Causes serious eye irritation[1][3].Wear safety glasses or goggles. In case of potential splashing, a face shield is recommended[6].
Aquatic Hazard May be toxic to aquatic life with long-lasting effects[4].Avoid release to the environment. Do not discharge into drains or waterways[6][7].

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Protective Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact[6].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes[2][6].

  • Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to protect the skin and personal clothing[2][6].

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all waste containing this compound. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[4][6].

Step 2: Container Management

  • Secure Closure: Keep the waste container tightly closed except when adding waste[1]. This prevents the release of vapors and protects the contents from contamination.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[2][3]. The storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Final Disposal

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service[6]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[7].

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations[4]. Your institution's EHS office is the primary resource for these guidelines.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

For a Small Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the spill[6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbent material and the spilled chemical into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the laboratory immediately and alert your supervisor and the institution's EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Professional Cleanup: A large spill should be handled by trained emergency response personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste ppe->waste_generation spill Spill Occurs ppe->spill collect_waste Collect Waste in Labeled Hazardous Container waste_generation->collect_waste small_spill Small Spill spill->small_spill Assess Spill Size large_spill Large Spill spill->large_spill Assess Spill Size contain_spill Contain with Inert Absorbent small_spill->contain_spill evacuate Evacuate and Contact EHS large_spill->evacuate contain_spill->collect_waste store_waste Store in Designated Area collect_waste->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End: Proper Disposal professional_disposal->end

Sources

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